CAY10602
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O2S/c23-14-10-12-15(13-11-14)27-21(24)20(30(28,29)16-6-2-1-3-7-16)19-22(27)26-18-9-5-4-8-17(18)25-19/h1-13H,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFVFDHRYKBBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365601 | |
| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374922-43-7 | |
| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enzymatic and Cellular Mechanisms of CAY10602: A Sirtuin 1 Activator with Anti-Inflammatory and Metabolic Modulating Properties
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of CAY10602, a potent small-molecule activator of Sirtuin 1 (SIRT1). This compound has demonstrated significant anti-inflammatory and metabolic-modulating effects in various in vitro models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT1 activation.
Core Mechanism: Allosteric Activation of SIRT1
This compound functions as a direct activator of SIRT1, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase.[1] SIRT1 plays a crucial role in regulating a wide array of cellular processes, including inflammation, metabolism, and cellular stress response, through the deacetylation of numerous protein targets. The activation of SIRT1 by this compound is thought to occur through an allosteric mechanism, enhancing the enzyme's catalytic efficiency.
Attenuation of Inflammatory Responses
A key and well-documented activity of this compound is its ability to suppress inflammatory responses. Specifically, this compound dose-dependently inhibits the lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in human THP-1 monocytic cells.[1] This anti-inflammatory effect is directly linked to the activation of SIRT1, which is known to deacetylate and consequently inhibit the activity of the NF-κB p65 subunit, a master regulator of inflammatory gene expression.
Quantitative Analysis of TNF-α Suppression
| Cell Line | Inducer | This compound Concentration | TNF-α Inhibition |
| THP-1 | LPS | 20 µM | Significant |
| THP-1 | LPS | 60 µM | Strong |
Modulation of Metabolic Pathways
In addition to its anti-inflammatory properties, this compound has been shown to influence cellular metabolic processes. As a SIRT1 activator, it is implicated in pathways that enhance fatty acid mobilization and have potential anti-obesity and anti-diabetic properties. While specific quantitative data on the direct effect of this compound on lipolysis from primary literature is not available in the immediate search results, its role as a SIRT1 activator suggests a mechanism involving the deacetylation of key metabolic regulators.
Experimental Methodologies
SIRT1 Enzymatic Activation Assay (General Protocol)
The activation of SIRT1 by this compound is typically confirmed using a direct enzymatic assay. A common method involves a two-step fluorometric assay:
-
Deacetylation Reaction: Recombinant human SIRT1 is incubated with a fluorogenic acetylated peptide substrate and NAD+. In the presence of an activator like this compound, the rate of deacetylation is increased.
-
Developer Step: A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Detection: The fluorescence is measured using a plate reader, with an increase in fluorescence corresponding to higher SIRT1 activity.
Experimental Workflow: SIRT1 Activation Assay
Caption: General workflow for a SIRT1 enzymatic activation assay.
TNF-α Release Assay in THP-1 Cells
This cell-based assay quantifies the anti-inflammatory effect of this compound.
-
Cell Culture: Human THP-1 monocytic cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: The cells are incubated to allow for the production and release of TNF-α.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway: this compound-Mediated Inhibition of TNF-α
Caption: this compound activates SIRT1, leading to the deacetylation of NF-κB and subsequent inhibition of TNF-α production.
Adipocyte Lipolysis Assay (General Protocol)
To assess the metabolic effects of this compound, a lipolysis assay using differentiated adipocytes (e.g., 3T3-L1 cells) can be performed.
-
Adipocyte Differentiation: Preadipocytes are differentiated into mature adipocytes, which accumulate lipid droplets.
-
Treatment: Differentiated adipocytes are treated with this compound or control compounds.
-
Lipolysis Induction: Lipolysis can be stimulated with an agent like isoproterenol.
-
Glycerol (B35011) Measurement: The amount of glycerol released into the culture medium, a product of triglyceride breakdown, is quantified using a colorimetric or fluorometric assay. An increase in glycerol release indicates enhanced lipolysis.
Summary
This compound is a valuable research tool for investigating the therapeutic potential of SIRT1 activation. Its well-defined mechanism of action, involving the direct activation of SIRT1, leads to potent anti-inflammatory effects through the suppression of the NF-κB signaling pathway. Furthermore, its role as a SIRT1 activator suggests its utility in studying metabolic regulation, particularly in the context of lipid metabolism. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other SIRT1-modulating compounds.
References
CAY10602: A Technical Guide to its Role in NF-κB Pathway Suppression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of CAY10602 in the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document provides a comprehensive overview of the core mechanism, quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.
Core Mechanism of Action: Indirect Inhibition via SIRT1 Activation
This compound is a potent activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase.[1][2] Its role in suppressing the NF-κB pathway is not through direct inhibition of NF-κB components, but rather through the activation of SIRT1.[1][3][4]
The primary mechanism involves the deacetylation of the p65 subunit of NF-κB (also known as RelA) by activated SIRT1.[1][3] Acetylation of p65, particularly at lysine (B10760008) 310, is a critical post-translational modification that enhances NF-κB transcriptional activity. By removing this acetyl group, SIRT1 effectively reduces the ability of NF-κB to promote the transcription of pro-inflammatory genes, such as Tumor Necrosis Factor-alpha (TNF-α).[1][5] This targeted deacetylation leads to a dampening of the inflammatory response orchestrated by the NF-κB pathway.
Quantitative Data
The primary quantitative data available for this compound demonstrates its efficacy in suppressing the downstream effects of NF-κB activation, namely the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.
| Cell Line | Stimulant | Compound | Concentration (µM) | Effect on TNF-α Release | Reference |
| THP-1 | LPS | This compound | 20 | Strong Suppression | [2] |
| THP-1 | LPS | This compound | 60 | Strong Suppression | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Figure 1: this compound-mediated suppression of the NF-κB pathway.
Experimental Workflow
Figure 2: Workflow for evaluating this compound's effect on NF-κB.
Experimental Protocols
TNF-α Release Assay in THP-1 Cells
This protocol is designed to quantify the effect of this compound on the secretion of TNF-α from LPS-stimulated THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 96-well plate.[6]
-
(Optional) For differentiation into macrophage-like cells, treat with PMA (e.g., 20 ng/mL) for 48 hours.[7] After differentiation, wash the cells and incubate in fresh, PMA-free medium for 24 hours before treatment.[7]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1-100 µM) or DMSO vehicle control for 1-2 hours.[2]
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.[6]
-
-
Sample Collection:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant for TNF-α measurement.
-
-
TNF-α Quantification (ELISA):
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody against human TNF-α.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
After another incubation and wash, add streptavidin-HRP.
-
Finally, add a substrate solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample using the standard curve.
-
Determine the dose-dependent inhibition of TNF-α release by this compound.
-
Immunoprecipitation and Western Blot for p65 Acetylation
This protocol details the procedure to assess the effect of this compound on the acetylation status of the NF-κB p65 subunit.
Materials:
-
Treated cell pellets from the TNF-α release assay or a separate experiment
-
Lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
Antibody against acetylated p65 (Lys310)
-
Antibody against total p65
-
Protein A/G agarose (B213101) or magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection reagents and imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-acetylated p65 (Lys310) antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated p65 signal to the total p65 levels in the input lysates to determine the relative change in p65 acetylation upon treatment with this compound.
-
In Vitro SIRT1 Activity Assay
This protocol provides a method to confirm that this compound activates SIRT1 deacetylase activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
This compound
-
SIRT1 assay buffer
-
Developer solution (specific to the kit)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic SIRT1 substrate.
-
-
Compound Addition:
-
Add different concentrations of this compound or a vehicle control to the wells of a 96-well plate.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Signal Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution according to the kit instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of SIRT1 activation by this compound relative to the vehicle control.
-
Determine the EC50 value for this compound-mediated SIRT1 activation.
-
This guide provides a comprehensive technical overview of the role of this compound in suppressing the NF-κB pathway. The provided data and protocols should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 activators suppress inflammatory responses through promotion of p65 deacetylation and inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
CAY10602: A Sirtuin 1 Activator with Emerging Potential in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: CAY10602 is a potent and specific small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. Emerging evidence suggests that SIRT1 activation by this compound may represent a promising therapeutic strategy in oncology by modulating key signaling pathways involved in cancer cell proliferation, survival, and chemoresistance. This technical guide provides an in-depth overview of the applications of this compound in cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanistic pathways.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various cancer cell lines, providing researchers with a comparative overview of its activity.
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| HCT116 Oxa-R | Colorectal Cancer | 20 µM | Decreased IC50 of oxaliplatin (B1677828), reversing drug resistance. | [1] |
| HCT116 Oxa-R | Colorectal Cancer | 20 µM | Inhibited expression of the glycolysis-related protein PKM2. | [1] |
| Du145-R | Prostate Cancer | 1.25-5 µM | Co-treatment with docetaxel (B913) or cabazitaxel (B1684091) restored taxane (B156437) susceptibility. | [2] |
| 22Rv1-R | Prostate Cancer | 1.25-5 µM | Co-treatment with docetaxel or cabazitaxel restored taxane susceptibility. | [2] |
| A549 | Lung Cancer | 5 µM | Decreased expression of GPX4, SLC7A11, and SLC3A2; increased levels of iron and malondialdehyde. | [3] |
| MDA-MB-231 | Breast Cancer | 5 µM | Decreased expression of GPX4, SLC7A11, and SLC3A2; increased levels of iron and malondialdehyde. | [3] |
| Hs 578T | Breast Cancer | 5 µM | Decreased expression of GPX4, SLC7A11, and SLC3A2; increased levels of iron and malondialdehyde. | [3] |
| THP-1 | Leukemia | 20 and 60 µM | Inhibited LPS-induced TNF-α release. | [3][4] |
Core Mechanism of Action: SIRT1 Activation
This compound functions as a direct activator of SIRT1. SIRT1, in turn, deacetylates a wide range of protein targets, including transcription factors, DNA repair proteins, and metabolic enzymes. This deacetylation activity is central to the anti-cancer effects observed with this compound. One of the most well-documented consequences of SIRT1 activation is the inhibition of the pro-inflammatory and pro-survival NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to assess the effects of this compound in cancer cell lines. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Cell Viability Assay (SRB Assay)
This protocol is adapted from a study investigating the effect of this compound on taxane-resistant prostate cancer cells.[2]
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Trizma base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).
-
After treatment, fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound SRB dye by adding 200 µL of 10 mM Trizma base to each well.
-
Measure the absorbance at 564 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This is a standard protocol for detecting apoptosis by flow cytometry.[5][6][7][8]
Materials:
-
This compound-treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with this compound for the desired time. Include an untreated control.
-
Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, use a gentle detachment method.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately (within 1 hour).
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the determination of the cell cycle distribution of a cell population.[9][10][11]
Materials:
-
This compound-treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest approximately 1 x 10^6 cells and wash once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for longer).
-
Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Interpretation: The DNA content, measured by PI fluorescence intensity, allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 phase: 2n DNA content
-
S phase: Between 2n and 4n DNA content
-
G2/M phase: 4n DNA content
Signaling Pathways Modulated by this compound in Cancer
Beyond NF-κB, SIRT1 activation by this compound can influence other critical pathways in cancer cells. For instance, in colorectal cancer, this compound has been shown to inhibit the expression of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Furthermore, SIRT1 can deacetylate and regulate the activity of the tumor suppressor p53 and its downstream targets like Bax and Cytochrome c, potentially influencing apoptosis.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of SIRT1 in cancer biology. The available data indicate its potential to modulate key cancer-related pathways, leading to reduced cell viability, induction of apoptosis, and reversal of drug resistance. However, further research is needed to fully elucidate its mechanism of action across a broader range of cancer types and to establish its in vivo efficacy and safety profile. The detailed protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and execute experiments aimed at further exploring the therapeutic potential of this compound in oncology.
References
- 1. NAD+/SIRT1 pathway regulates glycolysis to promote oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. scispace.com [scispace.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
CAY10602: A Potent Modulator of TNF-α Production via SIRT1 Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of CAY10602 on Tumor Necrosis Factor-alpha (TNF-α) production. This compound is a known activator of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a critical role in cellular processes, including inflammation. This document details the mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for studying its activity.
Core Mechanism of Action: SIRT1-Mediated NF-κB Inhibition
This compound exerts its inhibitory effect on TNF-α production primarily through the activation of SIRT1. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the transcription factor Nuclear Factor-kappa B (NF-κB) is activated. A key step in this activation is the acetylation of the p65/RelA subunit of NF-κB. Acetylated p65/RelA promotes the transcription of pro-inflammatory genes, including TNF-α.
This compound, as a SIRT1 activator, enhances the deacetylase activity of SIRT1. SIRT1 then directly targets and deacetylates the p65 subunit of NF-κB at lysine (B10760008) 310. This deacetylation leads to the suppression of NF-κB transcriptional activity, thereby reducing the expression and subsequent release of TNF-α.
Data Presentation: Quantitative Effects of this compound on TNF-α Production
The following table summarizes the quantitative data on the inhibition of TNF-α production by this compound in a key experimental model.
| Cell Line | Stimulant | This compound Concentration | TNF-α Inhibition | Reference |
| THP-1 (human monocytic cells) | Lipopolysaccharide (LPS) | 20 µM | Strong Suppression | [1][2] |
| THP-1 (human monocytic cells) | Lipopolysaccharide (LPS) | 60 µM | Strong Suppression | [1][2] |
Note: The referenced study identified this compound as "compound 1" and demonstrated its potent SIRT1-activating and anti-inflammatory properties. While a precise IC50 value was not reported, the study highlighted significant suppression of TNF-α at the tested concentrations.
Experimental Protocols
This section provides a detailed methodology for an in vitro assay to determine the effect of this compound on LPS-induced TNF-α production in THP-1 human monocytic cells.
Objective: To quantify the dose-dependent inhibition of TNF-α secretion by this compound in LPS-stimulated THP-1 cells.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (for dissolving this compound)
-
Human TNF-α ELISA kit
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Plate THP-1 cells at a density of 1.2 x 10^6 cells/mL in a 24-well plate (0.5 x 10^6 cells per well in 0.4 mL of medium).[2]
-
Optional for macrophage differentiation: Treat THP-1 cells with PMA (e.g., 20 ng/mL) for 48 hours to induce differentiation into macrophage-like cells. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before treatment.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Pre-incubate the cells with the various concentrations of this compound for 1 hour at 37°C.[2] Include a vehicle control (medium with the same final concentration of DMSO).
-
-
LPS Stimulation:
-
Following the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α production. Do not add LPS to the negative control wells.
-
Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and TNF-α Measurement:
-
After the incubation period, centrifuge the plates to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Determine the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
If a sufficient range of concentrations is tested, calculate the IC50 value (the concentration of this compound that inhibits 50% of the LPS-induced TNF-α production).
-
Mandatory Visualization
The following diagram illustrates the signaling pathway through which this compound inhibits TNF-α production.
This compound inhibits TNF-α by activating SIRT1, which deacetylates NF-κB p65.
References
CAY10602: A Technical Guide to its Chemical Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10602 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. SIRT1 plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and inflammation. By activating SIRT1, this compound has been shown to modulate downstream signaling pathways, notably inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. This technical guide provides an in-depth overview of the chemical structure of this compound, its mechanism of action, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound, with the IUPAC name 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, is a synthetic compound.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | [1] |
| Synonyms | CAY-10602, SIRT1 Activator II | [1] |
| Molecular Formula | C22H15FN4O2S | [1] |
| Molecular Weight | 418.45 g/mol | [1] |
| CAS Number | 374922-43-7 | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO |
Quantitative Data
This compound has been demonstrated to be a potent activator of SIRT1 and an effective inhibitor of inflammatory responses. The following table summarizes key quantitative data regarding its activity.
| Assay | Cell Line | Parameter | Value | Reference |
| TNF-α Release Inhibition | THP-1 | IC70 | 60 µM | |
| TNF-α Release Suppression | THP-1 | Effective Concentration | 20 - 60 µM | [1] |
Mechanism of Action
This compound functions as an allosteric activator of SIRT1.[2] This means it binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. The primary downstream effect of this compound-mediated SIRT1 activation is the inhibition of the NF-κB signaling pathway.
SIRT1 directly deacetylates the p65 subunit of the NF-κB complex. Deacetylation of p65 prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, such as Tumor Necrosis Factor-alpha (TNF-α). By enhancing the deacetylase activity of SIRT1, this compound effectively suppresses the inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS).
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Experimental Protocols
SIRT1 Activation Assay (Fluorogenic)
This protocol describes a method to measure the in vitro activation of SIRT1 by this compound using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) and a fluorescent reporter group)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ solution
-
This compound solution (in DMSO)
-
SIRT1 inhibitor (e.g., Nicotinamide) for control
-
Developer solution (specific to the substrate used)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NAD+, and the fluorogenic SIRT1 substrate.
-
Add this compound at various concentrations to the wells of the microplate. Include wells with vehicle control (DMSO) and a known SIRT1 inhibitor.
-
Add the recombinant SIRT1 enzyme to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for a specified time to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent activation of SIRT1 by this compound relative to the vehicle control.
NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol outlines a cell-based reporter gene assay to determine the inhibitory effect of this compound on NF-κB activation in THP-1 monocytic cells.
Materials:
-
THP-1 cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound solution (in DMSO)
-
96-well white or clear-bottom microplate
-
Luciferase assay reagent or flow cytometer (for GFP)
-
Luminometer or flow cytometer
Procedure:
-
Seed the THP-1 reporter cells into a 96-well microplate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation.
-
Incubate the cells for a specified time (e.g., 6-8 hours).
-
If using a luciferase reporter, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
If using a GFP reporter, harvest the cells and analyze GFP expression by flow cytometry.
-
Calculate the percent inhibition of NF-κB activation by this compound relative to the LPS-stimulated control.
TNF-α Release Assay (ELISA)
This protocol describes the measurement of TNF-α released from LPS-stimulated THP-1 cells following treatment with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound solution (in DMSO)
-
Human TNF-α ELISA kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed THP-1 cells into a 96-well microplate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.
-
Incubate the cells for a specified time (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of TNF-α in each sample using a standard curve.
-
Determine the percent inhibition of TNF-α release by this compound relative to the LPS-stimulated control.
References
CAY10602: A Technical Guide for Researchers
CAY10602 is a potent, cell-permeable small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a crucial role in cellular processes such as stress resistance, metabolism, and aging. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in biomedical research.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 374922-43-7 |
| Molecular Formula | C₂₂H₁₅FN₄O₂S |
| Molecular Weight | 418.4 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility | DMF: 20 mg/mL; DMSO: 20 mg/mL |
Mechanism of Action and Signaling Pathways
This compound functions as a direct activator of SIRT1, an NAD⁺-dependent deacetylase. SIRT1 exerts its biological effects by deacetylating a wide range of protein substrates, including histones and various transcription factors. The activation of SIRT1 by this compound leads to the modulation of several key signaling pathways, most notably the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
SIRT1 and NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation. In response to stimuli such as lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α).
SIRT1 activation by this compound interferes with this cascade by directly deacetylating the p65 subunit of NF-κB at lysine (B10760008) 310. This deacetylation event inhibits the transcriptional activity of NF-κB, thereby suppressing the expression of its target genes and reducing the inflammatory response.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Inhibition of TNF-α Release in LPS-Stimulated THP-1 Cells
This protocol describes how to assess the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α secretion from human monocytic THP-1 cells stimulated with LPS.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin (B12071052)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 24-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 20, 60 µM) or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell-free supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
CAY10602: A Comprehensive Technical Review of a SIRT1 Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10602 is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging. By activating SIRT1, this compound has demonstrated potential therapeutic effects in preclinical studies, particularly in models of inflammation and age-related diseases. This technical guide provides an in-depth review of the existing literature on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways to support further research and development efforts.
Pharmacological Profile
This compound is a potent activator of SIRT1.[1][2] Its chemical name is 3-(benzenesulfonyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine.
Quantitative Data
While specific EC50 values for SIRT1 activation and IC50 values for downstream effects are not consistently reported across the literature, the following data provides insight into the potency of this compound.
| Parameter | Value | Cell Line/System | Reference |
| TNF-α Suppression | IC70 ≈ 60 µM | LPS-stimulated THP-1 cells | |
| TNF-α Inhibition | ~75% inhibition at 60 µM | LPS-stimulated THP-1 cells | [3][4] |
Note: The IC70 value represents the concentration at which 70% of the TNF-α response is inhibited. Further studies are required to determine a precise IC50 value. The EC50 for direct SIRT1 activation by this compound is not currently available in the public domain and represents a critical data gap.
Mechanism of Action: SIRT1 Activation and NF-κB Inhibition
This compound functions as a SIRT1 activator. SIRT1, in turn, can deacetylate various substrates, including transcription factors, to modulate their activity. One of the key downstream effects of this compound-mediated SIRT1 activation is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a central regulator of inflammation. In response to stimuli such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α.
SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. By activating SIRT1, this compound enhances the deacetylation of p65, leading to a reduction in the expression of NF-κB target genes like TNF-α.
Caption: this compound activates SIRT1, which inhibits the NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established protocols in the field.
In Vitro TNF-α Suppression Assay
This assay is designed to quantify the inhibitory effect of this compound on the production of TNF-α in a human monocytic cell line stimulated with LPS.
1. Cell Culture:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
-
Seed THP-1 cells into 24-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., a serial dilution from 1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) from E. coli to induce TNF-α production.
-
Include a vehicle control (DMSO) and a positive control (LPS stimulation without this compound).
-
Incubate the plates for 4-6 hours at 37°C.
3. TNF-α Quantification:
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Generate a dose-response curve by plotting the percentage of TNF-α inhibition against the log concentration of this compound.
-
Calculate the IC50 or IC70 value from the dose-response curve using non-linear regression analysis.
Caption: Workflow for the in vitro TNF-α suppression assay.
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol describes a method to measure the direct activation of recombinant human SIRT1 by this compound using a fluorogenic substrate.
1. Reagents and Materials:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue adjacent to a fluorophore and a quencher).
-
NAD+ solution.
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
96-well black microplates.
-
Fluorometric plate reader.
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+ (final concentration, e.g., 500 µM), and the fluorogenic SIRT1 substrate (final concentration, e.g., 100 µM).
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO).
-
Add the recombinant SIRT1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
3. Fluorescence Measurement:
-
Measure the fluorescence intensity at an appropriate excitation and emission wavelength for the specific fluorogenic substrate used. Deacetylation of the substrate by SIRT1 leads to a conformational change that separates the fluorophore and quencher, resulting in an increase in fluorescence.
4. Data Analysis:
-
Plot the fluorescence intensity (or reaction rate) against the log concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal activation, using non-linear regression.
In Vivo Model of Retinal Degeneration
This section outlines a general protocol for evaluating the therapeutic potential of this compound in a mouse model of retinal degeneration. The specific details of administration route and dosage would need to be optimized in dedicated studies.
1. Animal Model:
-
Use a well-established mouse model of retinal degeneration, such as the N-methyl-N-nitrosourea (MNU)-induced model or a genetic model (e.g., rd10 mice).
-
House animals under controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. This compound Administration (Hypothetical):
-
Route of Administration: Intravitreal or intraperitoneal injection are common routes for delivering therapeutics to the retina.
-
Dosage: A dose-ranging study would be necessary to determine the optimal therapeutic dose. Based on in vitro data, a starting point for in vivo studies could be in the range of 1-10 mg/kg for systemic administration.
-
Formulation: this compound can be formulated in a vehicle such as a solution containing DMSO and polyethylene (B3416737) glycol.
-
Treatment Schedule: Administer this compound either prophylactically (before the onset of degeneration) or therapeutically (after the onset of degeneration). The frequency of administration will depend on the pharmacokinetic properties of the compound.
3. Efficacy Evaluation:
-
Electroretinography (ERG): Measure retinal function by ERG at various time points to assess the preservation of photoreceptor function.
-
Optical Coherence Tomography (OCT): Perform in vivo imaging of the retina to measure the thickness of retinal layers, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.
-
Histology and Immunohistochemistry: At the end of the study, euthanize the animals and collect the eyes for histological analysis. Stain retinal sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess morphology and perform immunohistochemistry for markers of apoptosis (e.g., TUNEL assay) and retinal cell types.
4. Data Analysis:
-
Compare the functional and structural outcomes in the this compound-treated group to a vehicle-treated control group using appropriate statistical tests.
Conclusion and Future Directions
This compound is a promising SIRT1 activator with demonstrated anti-inflammatory properties. The available data suggests its potential for the treatment of diseases characterized by inflammation and cellular stress, such as certain forms of retinal degeneration. However, to advance the development of this compound, several key knowledge gaps need to be addressed.
Future research should focus on:
-
Determining the EC50 for SIRT1 activation and the IC50 for TNF-α inhibition. This will provide a more precise understanding of the compound's potency.
-
Elucidating the full spectrum of its mechanism of action. Beyond NF-κB, investigating the effects of this compound on other SIRT1 targets will provide a more comprehensive understanding of its biological effects.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies. This will inform optimal dosing and administration routes for in vivo studies.
-
Performing comprehensive preclinical efficacy and safety studies. Evaluating this compound in a wider range of disease models will be crucial for its clinical translation.
This technical guide provides a solid foundation for researchers and drug developers interested in this compound. By addressing the identified knowledge gaps, the full therapeutic potential of this SIRT1 activator can be explored.
References
Methodological & Application
Application Notes: In Vitro Experimental Protocols for CAY10602
Audience: Researchers, scientists, and drug development professionals.
Introduction: CAY10602 is a synthetic small molecule identified as a potent activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase.[1][2][3] SIRT1 plays a crucial role in regulating a variety of cellular processes, including transcription, apoptosis, inflammation, and stress resistance.[4] As a SIRT1 activator, this compound has been shown to suppress the NF-κB-dependent induction of TNF-α, upregulate PPARδ-mediated transcription, and exhibit anti-inflammatory and insulin-sensitizing properties.[1] It has also been investigated for its effects on ferroptosis and its potential to protect against oxidative stress-induced cell death.[5][6] These application notes provide detailed protocols for the in vitro characterization of this compound.
Data Presentation
Table 1: this compound Efficacy and Potency This table summarizes the effective concentrations and inhibitory values of this compound in various in vitro assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| TNF-α Release Inhibition | THP-1 | IC70 | 60 µM | |
| TNF-α Release Inhibition | THP-1 | Effective Concentration | 20 - 60 µM | [1][5] |
| Ferroptosis Induction | A549, MDA-MB-231, Hs 578T | Effective Concentration | 5 µM | [5] |
| Apoptosis & Lipid Accumulation Reduction | HepG2 | Effective Concentration | 20 µM | [5] |
| Oxidative Stress Attenuation | ARPE-19 | Not Specified | Not Specified | [6] |
Table 2: Physicochemical Properties of this compound This table provides key physicochemical properties for this compound.
| Property | Value | Reference |
| Molecular Weight | 418.44 g/mol | [1] |
| Molecular Formula | C₂₂H₁₅FN₄O₂S | [1] |
| Purity | >95% | |
| Solubility (DMSO) | ≥25 mM (up to 133.83 mM) | [3] |
| Appearance | Solid Powder | [1] |
Experimental Protocols
Protocol for SIRT1 Deacetylase Activity Assay
This protocol is a general method to confirm the direct effect of this compound on SIRT1 enzymatic activity using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue)
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing trypsin)
-
SIRT1 inhibitor (e.g., Nicotinamide) for control
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD⁺.
-
Add Compounds: Add the serially diluted this compound to the respective wells. Include the following controls:
-
Positive Control (100% Activity): Vehicle (DMSO) only.
-
Negative Control (Background): No SIRT1 enzyme.
-
Inhibitor Control: A known SIRT1 inhibitor.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Stop the deacetylation reaction by adding the developer solution. The developer typically contains a protease (trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.[7]
-
Developer Incubation: Incubate for an additional 30 minutes at 37°C to allow for the developer reaction to complete.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).[7]
-
Data Analysis: Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% activation).
Protocol for TNF-α Release Inhibition Assay in THP-1 Cells
This protocol determines the ability of this compound to suppress inflammation in a cellular model.[1][5]
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
LPS (Lipopolysaccharide)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 60 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-only treated cells. Plot the results to determine the IC₅₀ or IC₇₀ value.
Protocol for Western Blot Analysis of p53 Acetylation
This protocol assesses the effect of this compound on the acetylation status of p53, a known SIRT1 substrate.[8][9]
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
This compound
-
Cell stress-inducing agent (e.g., Doxorubicin or H₂O₂)
-
RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Nicotinamide, Trichostatin A)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound for a specified time (e.g., 12-24 hours). A positive control group may be treated with a DNA damaging agent to induce p53 acetylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-acetyl-p53, anti-total-p53, anti-β-actin) overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the acetyl-p53 signal to the total-p53 signal to determine the change in p53 acetylation status.
Mandatory Visualizations
Caption: this compound activates SIRT1, leading to deacetylation and modulation of downstream pathways.
Caption: Recommended experimental workflow for the in vitro evaluation of this compound.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Small molecule SIRT1 activators counteract oxidative stress-induced inflammasome activation and nucleolar stress in retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The impact of acetylation and deacetylation on the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green tea polyphenols increase p53 transcriptional activity and acetylation by suppressing class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Preparation of CAY10602 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: CAY10602 is a sirtuin 1 (SIRT1) activator that has been shown to suppress the NF-κB-dependent induction of TNF-α.[1][2][3] Accurate preparation of a this compound stock solution is crucial for achieving reliable and reproducible results in downstream applications. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound due to its high solubilizing capacity.[2][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 418.44 g/mol | [1][5] |
| Molecular Formula | C₂₂H₁₅FN₄O₂S | [1][2][5] |
| Appearance | Crystalline solid / Solid powder | [1][4] |
| Purity | ≥95% | [2][4] |
| Solubility in DMSO | 20 - 41.67 mg/mL (approximately 47.8 - 99.6 mM) | [1][2][3][4] |
| Recommended Storage (Solid) | -20°C for ≥ 4 years | [4] |
| Recommended Storage (Stock Solution in DMSO) | -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1][3] |
Experimental Protocol
This protocol details the procedure for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various in vitro assays.
Materials and Equipment:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Optional: Sonicator
Safety Precautions:
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.[6]
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[4]
Step-by-Step Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Calculation: To prepare a 10 mM stock solution, calculate the required amount of this compound and DMSO.
-
Molecular Weight of this compound: 418.44 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Amount of this compound needed = 10 mmol/L * 1 L/1000 mL * 0.001 L * 418.44 g/mol = 0.0041844 g = 4.1844 mg.
-
-
-
Weighing: Carefully weigh out 4.18 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Note: For small quantities of powder, it is often more accurate to add the solvent directly to the original vial to dissolve the entire contents, thereby avoiding weighing errors.[7] If you do this, calculate the volume of DMSO needed to achieve the desired concentration based on the total mass of the compound provided by the manufacturer.
-
-
Solubilization:
-
Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure that all the solid has dissolved. If not, continue vortexing.
-
If the compound does not fully dissolve with vortexing, sonication may be required to facilitate dissolution.[1]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Dilution to Working Concentration:
For cell-based assays, it is crucial to dilute the DMSO stock solution into an aqueous buffer or cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).[7]
-
Example: To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).
Diagrams
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. xcessbio.com [xcessbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. lifetein.com [lifetein.com]
- 7. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
Application Notes and Protocols: CAY10602 Treatment of THP-1 Cells for Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological process implicated in a wide range of diseases. The human monocytic leukemia cell line, THP-1, is a widely used in vitro model to study the mechanisms of inflammation and to screen for potential anti-inflammatory therapeutics. Upon differentiation into macrophage-like cells with phorbol (B1677699) 12-myristate 13-acetate (PMA), THP-1 cells become responsive to inflammatory stimuli such as lipopolysaccharide (LPS), leading to the activation of key signaling pathways and the production of pro-inflammatory cytokines.
CAY10602 is a potent inhibitor of Bromodomain and Extra-Terminal (BET) proteins, which are critical readers of histone acetylation and regulators of gene transcription. BET inhibitors have emerged as a promising class of anti-inflammatory agents by their ability to suppress the expression of inflammatory genes. This document provides detailed protocols for the use of this compound in THP-1 cell-based inflammation studies, guidance on data presentation, and visualizations of the key signaling pathways involved.
Disclaimer: Publicly available literature lacks specific quantitative data and detailed protocols for the direct application of this compound on THP-1 cells. The following protocols and data tables are presented as a generalized guide for testing BET inhibitors in this model system, based on established methodologies for similar compounds and inflammatory assays. Researchers should perform dose-response experiments to determine the optimal concentrations of this compound for their specific experimental setup.
Data Presentation
Quantitative data from experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following are example templates for presenting dose-response data for this compound on cytokine production and cell viability.
Table 1: Example Data - Dose-Dependent Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Macrophages.
| Treatment | Concentration (nM) | IL-6 (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Vehicle Control | - | 50.2 ± 5.1 | 85.7 ± 9.3 | 30.1 ± 3.5 |
| LPS (100 ng/mL) | - | 4580.3 ± 210.5 | 6250.1 ± 350.8 | 1520.6 ± 120.2 |
| This compound + LPS | 10 | 3890.7 ± 180.2 | 5312.5 ± 290.4 | 1305.8 ± 110.9 |
| This compound + LPS | 50 | 2540.1 ± 150.6 | 3470.9 ± 210.1 | 850.4 ± 75.3 |
| This compound + LPS | 100 | 1275.6 ± 95.3 | 1750.3 ± 150.7 | 430.2 ± 40.1 |
| This compound + LPS | 500 | 450.2 ± 40.8 | 615.8 ± 55.6 | 155.7 ± 18.2 |
Table 2: Example Data - Effect of this compound on THP-1 Macrophage Viability.
| Treatment | Concentration (nM) | Cell Viability (%) ± SD |
| Vehicle Control | - | 100 ± 4.5 |
| This compound | 10 | 99.5 ± 3.8 |
| This compound | 50 | 98.7 ± 4.1 |
| This compound | 100 | 97.2 ± 5.0 |
| This compound | 500 | 95.8 ± 4.7 |
| This compound | 1000 | 90.3 ± 6.2 |
Experimental Protocols
Protocol 1: Culture and Differentiation of THP-1 Cells
This protocol describes the standard procedure for maintaining THP-1 monocytes and differentiating them into macrophage-like cells using PMA.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
THP-1 Monocyte Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in suspension at a density between 2 x 10^5 and 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Subculture every 2-3 days by centrifuging the cell suspension and resuspending the cell pellet in fresh culture medium.
-
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes into the desired culture plates (e.g., 1 x 10^6 cells/mL in a 6-well plate or 5 x 10^4 cells/well in a 96-well plate).
-
Add PMA to the culture medium to a final concentration of 50-100 ng/mL.
-
Incubate the cells for 48-72 hours at 37°C with 5% CO2. During this time, the cells will adhere to the plate and differentiate into macrophages.
-
After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells once with sterile PBS.
-
Add fresh, PMA-free culture medium to the cells and allow them to rest for 24 hours before proceeding with experiments.
-
Protocol 2: this compound Treatment and LPS Stimulation
This protocol outlines the procedure for treating differentiated THP-1 macrophages with this compound followed by stimulation with LPS to induce an inflammatory response.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI-1640 medium (as in Protocol 1)
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Aspirate the medium from the rested, differentiated THP-1 macrophages and add the medium containing the different concentrations of this compound. Include a vehicle control well containing the same final concentration of DMSO.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C with 5% CO2.
-
-
LPS Stimulation:
-
After the pre-incubation period, add LPS directly to the wells to a final concentration of 100 ng/mL.
-
Include a control group of cells treated with this compound but not stimulated with LPS to assess any intrinsic effects of the compound.
-
Incubate the plates for the desired time period (e.g., 6-24 hours) at 37°C with 5% CO2. The optimal incubation time may vary depending on the specific cytokine being measured.
-
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol describes the quantification of pro-inflammatory cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 2
-
ELISA kits for human IL-6, TNF-α, and IL-1β
-
Microplate reader
Procedure:
-
Supernatant Collection:
-
After the LPS stimulation period, carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Transfer the cleared supernatants to fresh tubes. Samples can be stored at -80°C for later analysis or used immediately.
-
-
ELISA Procedure:
-
Perform the ELISA for IL-6, TNF-α, and IL-1β according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this typically involves adding the supernatants (and standards) to antibody-coated plates, followed by incubation, washing steps, addition of a detection antibody, a substrate solution, and finally a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards and calculate the concentration of each cytokine in the samples.
-
Present the data as pg/mL or ng/mL, as shown in the example data tables.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the inflammatory response in THP-1 cells and the proposed mechanism of action for this compound as a BET inhibitor.
Caption: NF-κB signaling pathway in LPS-stimulated THP-1 cells and inhibition by this compound.
Caption: NLRP3 inflammasome activation in THP-1 cells and potential inhibition by this compound.
Caption: Experimental workflow for this compound treatment of THP-1 cells.
Application Notes and Protocols for CAY10602 in A549 Lung Cancer Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10602 is a potent activator of Sirtuin 1 (SIRT1), a class III histone deacetylase involved in various cellular processes, including stress resistance, metabolism, and longevity. Emerging evidence suggests that this compound induces a form of iron-dependent programmed cell death known as ferroptosis in A549 human lung adenocarcinoma cells. This is achieved, at least in part, by downregulating the expression of key ferroptosis inhibitors, glutathione (B108866) peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11). These findings position this compound as a promising compound for investigation in lung cancer research and drug development.
These application notes provide detailed protocols for utilizing this compound in A549 cell-based assays to study its effects on cell viability, protein expression, and lipid peroxidation, and to elucidate the underlying signaling pathways.
Data Presentation
Table 1: Effects of this compound on Ferroptosis-Related Markers in A549 Cells
| Parameter | Treatment | Observation | Reference |
| GPX4 Expression | 5 µM this compound | Decrease | [1] |
| SLC7A11 Expression | 5 µM this compound | Decrease | [1] |
| SLC3A2 Expression | 5 µM this compound | Decrease | [1] |
| Intracellular Iron | 5 µM this compound | Increase | [1] |
| Malondialdehyde (MDA) | 5 µM this compound | Increase | [1] |
Note: The IC50 value for this compound in A549 cells has not been definitively reported in the literature. A detailed protocol for its determination is provided below.
Signaling Pathways and Experimental Workflows
The proposed mechanism of action for this compound in A549 cells involves the activation of SIRT1, which subsequently leads to the downregulation of key proteins involved in protecting cells from ferroptosis. A potential pathway involves the deacetylation of p53 by SIRT1, influencing the expression of downstream targets that regulate ferroptosis.
Experimental Protocols
A549 Cell Culture
-
Cell Line: A549 (Human Lung Carcinoma)
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and split at a ratio of 1:3 to 1:6.
Determination of IC50 for this compound using MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits the growth of A549 cells by 50%.
-
Materials:
-
A549 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium.
-
Incubate for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of SIRT1, GPX4, and SLC7A11
This protocol is to assess the effect of this compound on the protein expression levels of key signaling molecules.
-
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-SIRT1, anti-GPX4, anti-SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., based on the determined IC50) for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Lipid Peroxidation (MDA) Assay
This assay measures the level of malondialdehyde (MDA), a marker of lipid peroxidation and ferroptosis.
-
Materials:
-
A549 cells
-
This compound
-
MDA assay kit (commercially available kits are recommended)
-
Microplate reader
-
-
Procedure:
-
Seed and treat A549 cells with this compound as described for the Western blot analysis.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the MDA assay kit.
-
Perform the MDA assay following the kit's instructions. This typically involves the reaction of MDA in the sample with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance at the specified wavelength (usually around 532 nm) using a microplate reader.
-
Calculate the MDA concentration in the samples based on a standard curve.
-
Normalize the MDA concentration to the protein concentration of the cell lysate.
-
Conclusion
This compound presents a valuable tool for investigating the role of SIRT1 and ferroptosis in A549 lung cancer cells. The provided protocols offer a framework for researchers to explore its cytotoxic effects and mechanism of action. Further investigations into the detailed signaling cascade linking SIRT1 activation to the regulation of ferroptosis-related genes will be crucial for the potential therapeutic application of this compound in lung cancer.
References
Application Notes and Protocols for CAY10602 Administration in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAY10602 is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular processes such as inflammation, apoptosis, and oxidative stress. Activation of SIRT1 has shown therapeutic potential in various disease models. These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on available preclinical research. The provided methodologies and data are intended to serve as a guide for researchers designing their own studies.
Signaling Pathway of this compound (SIRT1 Activation)
This compound exerts its biological effects by activating SIRT1. This activation initiates a signaling cascade that influences several downstream targets, notably leading to the inhibition of the NLRP3 inflammasome and modulation of p53 and NF-κB activity. The diagram below illustrates this pathway.
Caption: this compound activates SIRT1, leading to the inhibition of the NLRP3 inflammasome.
Experimental Protocols
The following protocols are synthesized from studies using this compound and other SIRT1 activators in rodent models. Researchers should optimize these protocols for their specific mouse model and experimental design.
Acute Toxicity Study
Objective: To determine the safety profile of this compound at a high dose.
Methodology:
-
Animals: Healthy adult mice (e.g., C57BL/6), 8-12 weeks old.
-
Groups:
-
Control Group: Vehicle (e.g., distilled water, saline, or a solution of DMSO and/or Tween 80 in saline).
-
This compound Group: A single high dose (e.g., 2000 mg/kg body weight) administered orally.
-
-
Procedure:
-
Fast animals overnight before dosing.
-
Prepare this compound solution in the chosen vehicle.
-
Administer the solution or vehicle via oral gavage.
-
Observe animals continuously for the first 4 hours and then daily for 14 days.
-
Record any signs of toxicity, morbidity, and mortality.
-
Measure body weight at regular intervals.
-
-
Endpoint: Assessment of mortality and any adverse effects.
Efficacy Study in a Disease Model (e.g., Thioacetamide-induced Hepatic Encephalopathy in Rats - adaptable for mice)
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.
Methodology:
-
Animals: Male Sprague-Dawley rats (can be adapted for mice).
-
Disease Induction: Administer thioacetamide (B46855) (TAA) to induce hepatic encephalopathy.
-
Groups:
-
Control Group: No TAA induction.
-
TAA Model Group: TAA administration + vehicle.
-
This compound Treatment Group: TAA administration + this compound.
-
SIRT1 Inhibitor Control Group (Optional): TAA administration + this compound + a SIRT1 inhibitor (e.g., EX527) to confirm mechanism of action.
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Induce the disease model according to established protocols.
-
Administer this compound or vehicle daily via a chosen route (e.g., intraperitoneal injection). A dosage of 10 mg/kg has been used in rats and can be a starting point for mice.[1]
-
Monitor animal health, body weight, and behavioral changes throughout the study.
-
At the end of the study, collect blood and tissue samples for analysis.
-
-
Endpoints:
-
Biochemical analysis of serum (e.g., liver function tests, ammonia (B1221849) levels).
-
Histopathological examination of target organs.
-
Western blot analysis of protein expression (e.g., SIRT1, NLRP3, ASC, IL-1β).
-
Measurement of oxidative stress markers.
-
Behavioral assessments relevant to the disease model.
-
Data Presentation
The following tables summarize representative quantitative data from a study investigating the effects of this compound in a rat model of thioacetamide (TAA)-induced hepatic encephalopathy[1]. This data can serve as an example for structuring results from similar in vivo studies.
Table 1: Effect of this compound on Serum Biochemical Parameters
| Group | ALT (U/L) | AST (U/L) | Serum Ammonia (μmol/L) |
| Control | 45.3 ± 5.1 | 112.8 ± 10.2 | 48.6 ± 4.3 |
| TAA | 289.6 ± 25.4 | 543.2 ± 48.7 | 125.7 ± 11.9 |
| This compound + TAA | 152.1 ± 18.3 | 289.5 ± 31.6 | 78.4 ± 8.1 |
| EX527 + TAA | 258.4 ± 22.9 | 498.7 ± 45.1 | 115.2 ± 10.5 |
Data are presented as mean ± SD. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Table 2: Effect of this compound on Brain Oxidative Stress Markers
| Group | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) |
| Control | 125.4 ± 11.8 | 1.8 ± 0.2 |
| TAA | 68.2 ± 7.5 | 4.5 ± 0.5 |
| This compound + TAA | 102.7 ± 9.9 | 2.5 ± 0.3 |
| EX527 + TAA | 75.1 ± 8.1 | 4.1 ± 0.4 |
Data are presented as mean ± SD. SOD: Superoxide Dismutase; MDA: Malondialdehyde.
Table 3: Effect of this compound on Protein Expression in Brain Tissue (Relative Density)
| Group | SIRT1 | NLRP3 | ASC | IL-1β |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| TAA | 0.42 ± 0.05 | 2.89 ± 0.21 | 2.54 ± 0.19 | 3.12 ± 0.25 |
| This compound + TAA | 0.85 ± 0.07 | 1.53 ± 0.14 | 1.48 ± 0.13 | 1.68 ± 0.15 |
| EX527 + TAA | 0.51 ± 0.06 | 2.67 ± 0.20 | 2.41 ± 0.18 | 2.95 ± 0.23 |
Data are presented as mean ± SD, normalized to the control group.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study using this compound.
Caption: A typical experimental workflow for an in vivo study with this compound.
References
Application Notes and Protocols for CAY10602: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the long-term storage, handling, and stability assessment of CAY10602, a potent sirtuin 1 (SIRT1) activator. Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Product Information and Storage Recommendations
This compound is a cell-permeable pyrroloquinoxaline compound that functions as a reversible activator of SIRT1. It is widely used in research to investigate the roles of SIRT1 in various biological processes, including inflammation, metabolism, and cellular stress responses.
Chemical Properties:
| Property | Value |
| Formal Name | 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
| CAS Number | 374922-43-7 |
| Molecular Formula | C₂₂H₁₅FN₄O₂S |
| Formula Weight | 418.4 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
Recommended Storage and Stability:
Proper storage is critical to maintain the stability of this compound. The following table summarizes the recommended storage conditions and expected stability for both the solid compound and its solutions.
| Form | Storage Temperature | Recommended Container | Stability | Source |
| Solid (As Supplied) | -20°C | Original vial, tightly sealed | ≥ 4 years | [1] |
| DMSO Stock Solution | -20°C | Amber glass or polypropylene (B1209903) vials | Up to 3 months | |
| DMSO Stock Solution | -80°C | Amber glass or polypropylene vials | ≥ 1 year | [2] |
| Aqueous Solution | 2-8°C | Sterile tubes | Not recommended for more than one day | [3] |
Handling and Solution Preparation
2.1. Initial Handling
Upon receiving this compound, it is recommended to centrifuge the vial briefly to ensure that all the solid material is at the bottom. The compound is shipped at room temperature for short-term transit, but it should be stored at -20°C immediately upon receipt for long-term stability.[1]
2.2. Preparation of Stock Solutions
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (FW: 418.4 g/mol ), add 239 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to facilitate dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
2.3. Preparation of Aqueous Working Solutions
This compound has limited solubility in aqueous buffers. To prepare a working solution for cell-based assays, it is necessary to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
Protocol for Preparing an Aqueous Working Solution:
-
Thaw a single-use aliquot of the DMSO stock solution.
-
Further dilute the stock solution with cell culture medium or an appropriate aqueous buffer to the desired final concentration.
-
It is critical to add the DMSO stock solution to the aqueous buffer while gently vortexing to prevent precipitation.
-
The final concentration of DMSO in cell-based assays should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Important: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[3]
Stability Assessment Protocols
The following are generalized protocols for assessing the stability of this compound in solution. These can be adapted based on specific experimental needs and available analytical instrumentation.
3.1. Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
3.2. Protocol for Stability Assessment using HPLC-UV
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare the test solution by diluting the stock solution to 100 µM in the desired buffer (e.g., PBS pH 7.4, cell culture medium).
-
-
Incubation:
-
Dispense aliquots of the test solution into separate vials for each time point.
-
Immediately analyze the T=0 time point sample.
-
Incubate the remaining vials at the desired temperature (e.g., 37°C for physiological relevance).
-
-
Sample Analysis:
-
At each designated time point, remove a vial from incubation.
-
If the buffer contains proteins (e.g., cell culture medium with serum), precipitate the proteins by adding an equal volume of cold acetonitrile (B52724), vortex, and centrifuge. Analyze the supernatant.
-
Inject a fixed volume of the sample (or supernatant) onto a C18 HPLC column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (λmax: 216, 257, 361 nm).[1]
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Mechanism of Action: SIRT1 Activation and NF-κB Inhibition
This compound exerts its biological effects by activating SIRT1, an NAD⁺-dependent deacetylase. A key downstream target of SIRT1 is the p65 subunit of the NF-κB complex. By deacetylating p65, SIRT1 inhibits the transcriptional activity of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.
Caption: this compound activates SIRT1, leading to the deacetylation and inactivation of NF-κB p65, thereby suppressing pro-inflammatory gene transcription.
By understanding and implementing these guidelines, researchers can ensure the proper handling and storage of this compound, leading to more accurate and reliable experimental outcomes in the investigation of SIRT1-mediated biological pathways.
References
Application Notes and Protocols for CAY10602
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed safety and handling guidelines, experimental protocols, and a summary of the known biological activities of CAY10602, a potent activator of Sirtuin 1 (SIRT1).
Section 1: Safety and Handling
This compound should be handled by qualified professionals familiar with the potential hazards of chemical reagents. A comprehensive review of the Safety Data Sheet (SDS) is recommended before use.[1]
Hazard Identification
This compound is intended for research use only and is not for human or veterinary use.[2] The toxicological properties have not been fully investigated, and it should be treated as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is required.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, seek medical attention.
Storage and Disposal
-
Storage: this compound should be stored at -20°C for long-term stability (stable for ≥ 4 years).[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused material should be treated as chemical waste.
Section 2: Physicochemical and Biological Properties
Physicochemical Data
| Property | Value | Citation |
| Chemical Name | 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | [2] |
| Molecular Formula | C₂₂H₁₅FN₄O₂S | [1] |
| Molecular Weight | 418.4 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMSO: ~20 mg/mLDMF: ~20 mg/mL | [1] |
Biological Activity
This compound is a potent activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase.[2] SIRT1 plays a crucial role in regulating various cellular processes, including inflammation, metabolism, and cell survival.[3] this compound has been shown to suppress the NF-κB signaling pathway by promoting the deacetylation of the p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.[3][4]
Section 3: Experimental Protocols
Preparation of Stock Solutions
To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO to the desired concentration (e.g., 20 mg/mL).[1] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer. Note that the aqueous solution is not recommended for storage for more than one day.[1]
In Vitro Cell-Based Assays
The following are general protocols for cell lines in which the effects of this compound have been studied. Specific experimental conditions, such as cell seeding density and treatment duration, may need to be optimized for your specific research needs.
3.2.1 General Cell Culture Protocols
-
A549 (Human Lung Carcinoma): Culture in F-12K medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052). Maintain cultures at 37°C in a 5% CO₂ humidified incubator.[5]
-
MDA-MB-231 (Human Breast Adenocarcinoma): Culture in Leibovitz's L-15 Medium supplemented with 10% FBS. These cells are cultured at 37°C without CO₂.
-
Hs 578T (Human Breast Carcinoma): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
HepG2 (Human Liver Carcinoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS. Maintain cultures at 37°C in a 5% CO₂ humidified incubator.[6]
3.2.2 Protocol for Inhibition of LPS-Induced TNF-α Release in THP-1 Cells
This protocol is adapted from a study demonstrating the anti-inflammatory effects of this compound.[6]
-
Cell Seeding: Plate THP-1 cells at a density of 1.2×10⁶ cells/mL in a 24-well plate.
-
Pre-incubation: Pre-incubate the cells with this compound at desired concentrations (e.g., 20 µM and 60 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.
-
Incubation: Incubate the cells for the desired period.
-
Analysis: Collect the cell supernatant and measure the concentration of TNF-α using an appropriate method, such as ELISA.
In Vivo Studies: Mouse Model of Retinal Degeneration
This compound has been shown to be effective in an in vivo mouse model of sodium iodate-induced retinal degeneration.[7] While a detailed protocol is not available, the study involved the administration of this compound to mice, followed by the induction of retinal degeneration. The outcomes were assessed by electroretinography and histopathological analysis.[7] Researchers planning similar in vivo studies should develop a detailed protocol in accordance with institutional animal care and use committee (IACUC) guidelines.
Section 4: Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates SIRT1, leading to the deacetylation and inhibition of NF-κB's p65 subunit.
Experimental Workflow for In Vitro Studies
Caption: A general workflow for conducting in vitro experiments using this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encodeproject.org [encodeproject.org]
- 6. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 7. Small molecule SIRT1 activators counteract oxidative stress-induced inflammasome activation and nucleolar stress in retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Activation of SIRT1 by CAY10602: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase involved in a multitude of cellular processes, including stress resistance, metabolism, and aging.[1][] Its activation is a significant area of interest for therapeutic development in various diseases. CAY10602 has been identified as a potent activator of SIRT1, demonstrating effects such as the suppression of NF-κB-dependent TNF-α induction.[3][4] This document provides detailed protocols and application notes for researchers to accurately measure the activation of SIRT1 by this compound in both in vitro and cellular contexts.
Key Techniques for Measuring SIRT1 Activation
Several robust methods can be employed to quantify the enzymatic activity of SIRT1 and assess its activation by compounds like this compound. The primary techniques include in vitro enzymatic assays and cellular assays that measure the deacetylation of downstream targets.
In Vitro Fluorometric Activity Assays
These assays provide a direct measurement of SIRT1 enzymatic activity in a controlled, cell-free environment. They are ideal for high-throughput screening of potential activators and for determining the specific effects of a compound on the enzyme.
-
Principle: A common method is the "Fluor de Lys" assay, which utilizes a peptide substrate containing an acetylated lysine (B10760008) residue and a quenched fluorophore.[5] Deacetylation of the lysine by SIRT1 renders the peptide susceptible to a developer enzyme (e.g., trypsin), which cleaves the peptide and releases the unquenched, fluorescent molecule.[5][6] The increase in fluorescence is directly proportional to SIRT1 activity.[7] An alternative fluorometric method detects the production of nicotinamide (B372718) (NAM), a byproduct of the sirtuin deacetylation reaction.[8]
Western Blotting for Substrate Deacetylation
This widely used technique assesses SIRT1 activity within a cellular context by measuring the acetylation status of its known substrates. A decrease in the acetylation of a specific SIRT1 target following treatment with this compound indicates an increase in SIRT1 activity.
-
Principle: Cells are treated with this compound, and whole-cell lysates are subsequently prepared. Using specific antibodies that recognize the acetylated form of a SIRT1 substrate (e.g., acetyl-p53, acetyl-NF-κB), the level of acetylation can be quantified by Western blotting.[9][10] Normalization to the total amount of the substrate protein is crucial for accurate interpretation.
Experimental Protocols
Protocol 1: In Vitro SIRT1 Fluorometric Activity Assay
This protocol is adapted from commercially available SIRT1 activity assay kits and is suitable for measuring the direct effect of this compound on purified recombinant SIRT1.[6][11]
Materials:
-
Recombinant human SIRT1 enzyme[6]
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+[6]
-
Fluorogenic SIRT1 peptide substrate (e.g., based on p53 sequence)[6]
-
Developer solution (containing a protease and a sirtuin inhibitor like nicotinamide)[6]
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[6]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in SIRT1 Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed 1% in the reaction, as higher concentrations can inhibit SIRT1 activity.[6]
-
Prepare working solutions of NAD+ and the fluorogenic substrate in SIRT1 Assay Buffer according to the kit manufacturer's instructions.
-
Dilute the recombinant SIRT1 enzyme in ice-cold SIRT1 Assay Buffer.
-
-
Assay Setup:
-
On a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Blank (No Enzyme): Assay Buffer, Substrate, NAD+.
-
Negative Control (Vehicle): SIRT1 Enzyme, Assay Buffer with DMSO, Substrate, NAD+.
-
Test Compound: SIRT1 Enzyme, this compound solution, Substrate, NAD+.
-
Positive Control (Optional): SIRT1 Enzyme, a known SIRT1 activator (e.g., Resveratrol), Substrate, NAD+.
-
-
-
Reaction Incubation:
-
Add the components in the order listed in the table below to the wells of the 96-well plate.
-
Initiate the reaction by adding the NAD+ solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Measurement:
-
Stop the enzymatic reaction by adding the Developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence on a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[6]
-
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate the fold activation by dividing the net fluorescence of the this compound-treated wells by the net fluorescence of the Vehicle control wells.
-
Data Presentation:
| Component | Blank | Vehicle Control | This compound |
| SIRT1 Assay Buffer | to 50 µL | to 50 µL | to 50 µL |
| Recombinant SIRT1 | - | X µL | X µL |
| This compound (or Vehicle) | - | X µL | X µL |
| Fluorogenic Substrate | X µL | X µL | X µL |
| NAD+ | X µL | X µL | X µL |
| Developer Solution | X µL | X µL | X µL |
| Typical reaction volumes and concentrations should be optimized based on the specific assay kit and enzyme activity. |
Protocol 2: Western Blot Analysis of p53 Acetylation
This protocol details the measurement of SIRT1 activation in cells by quantifying the deacetylation of its well-established substrate, p53.[12]
Materials:
-
Cell line of interest (e.g., HEK293, U2OS)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-p53
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibody against acetyl-p53 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total p53 and a loading control (e.g., β-actin) to ensure equal protein loading and to normalize the acetyl-p53 signal.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of acetyl-p53 to total p53.
-
Data Presentation:
| Treatment | Acetyl-p53 (Arbitrary Units) | Total p53 (Arbitrary Units) | Ratio (Ac-p53/Total p53) |
| Vehicle (DMSO) | |||
| This compound (X µM) | |||
| This compound (Y µM) |
Visualizations
SIRT1 Signaling Pathway
Caption: Simplified SIRT1 signaling pathway showing activation and deacetylation of key substrates.
Experimental Workflow: Fluorometric Assay
Caption: Workflow for the in vitro fluorometric SIRT1 activity assay.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for measuring SIRT1 activity via Western blot analysis of substrate acetylation.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The N-terminal Domain of SIRT1 Is a Positive Regulator of Endogenous SIRT1-dependent Deacetylation and Transcriptional Outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative regulation of the deacetylase SIRT1 by DBC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. SirT1 Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
CAY10602 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with CAY10602 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF).[1][2][3] The recommended solvent for preparing a stock solution is DMSO, in which its solubility is approximately 20 mg/mL.[1][2][3]
Q2: How do I prepare a working solution of this compound in an aqueous buffer for my experiment?
A2: Due to its limited solubility in aqueous solutions, a two-step dilution process is recommended. First, dissolve this compound in 100% DMSO to prepare a concentrated stock solution. Then, dilute the DMSO stock solution with your aqueous buffer of choice (e.g., PBS, cell culture medium) to the final desired concentration.[1][2]
Q3: What is the maximum solubility of this compound in an aqueous buffer?
A3: The solubility of this compound is significantly lower in aqueous buffers compared to organic solvents. For example, in a 1:3 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.25 mg/mL.[1][2][3] It is crucial to note that the final concentration of DMSO in your working solution should be kept to a minimum to avoid solvent-induced effects on your experiments.
Q4: I observed a precipitate when I diluted my this compound DMSO stock into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: For how long can I store the aqueous working solution of this compound?
A5: It is not recommended to store the aqueous solution of this compound for more than one day.[1][2] For optimal results, prepare fresh working solutions for each experiment.
Q6: What is the mechanism of action of this compound?
A6: this compound is an activator of Sirtuin 1 (SIRT1), a class III histone deacetylase.[3][4] SIRT1 is a key regulator in various cellular processes, including inflammation, metabolism, and cellular stress response.[1][4][5][6][]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| DMSO | 20 mg/mL[1][2][3] |
| Dimethylformamide (DMF) | 20 mg/mL[1][2][3] |
| 1:3 DMSO:PBS (pH 7.2) | 0.25 mg/mL[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous (dry) DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved.
-
If dissolution is slow, gentle warming of the solution to 37°C for 10-15 minutes or brief sonication can be employed.
-
Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your desired aqueous buffer (e.g., PBS, cell culture medium) to 37°C.
-
Perform a serial dilution of the DMSO stock solution in the pre-warmed aqueous buffer to reach the final desired concentration. It is recommended to add the DMSO stock dropwise while gently vortexing the buffer to facilitate mixing and minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the Troubleshooting Guide.
-
Use the freshly prepared aqueous working solution in your experiment immediately. Do not store for more than one day.[1][2]
Troubleshooting Guide
If you encounter precipitation when preparing your aqueous working solution of this compound, follow the steps outlined in the decision tree below.
Caption: Troubleshooting decision tree for this compound precipitation.
Signaling Pathway
This compound is an activator of SIRT1, which plays a crucial role in cellular regulation by deacetylating various protein targets. The diagram below illustrates a simplified overview of the SIRT1 signaling pathway.
Caption: Simplified SIRT1 signaling pathway activated by this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CAY10602 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the SIRT1 activator, CAY10602, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 plays a crucial role in various cellular processes, including stress response, metabolism, and inflammation, by deacetylating a wide range of protein targets.
Q2: At what concentrations is this compound typically effective?
Published studies have demonstrated the biological activity of this compound in the concentration range of 20 to 60 µM.[1] For instance, it has been shown to suppress TNF-α release in THP-1 cells within this concentration range.
Q3: Is this compound known to be cytotoxic?
While this compound has been observed to have protective effects against certain cellular stressors, like hydrogen peroxide-induced cell death, all small molecules have the potential to be cytotoxic at high concentrations. It is crucial to experimentally determine the cytotoxic profile of this compound in your specific cell model.
Q4: What are the common challenges when assessing the cytotoxicity of this compound at high concentrations?
At high concentrations, you may encounter issues such as:
-
Compound Precipitation: this compound may precipitate out of the solution in your cell culture media, leading to inaccurate results.[2]
-
Off-Target Effects: High concentrations of any small molecule can lead to interactions with unintended cellular targets, which may contribute to cytotoxicity.[3][4]
-
Assay Interference: The compound itself might interfere with the reagents used in cytotoxicity assays, causing false-positive or false-negative results.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed at all tested high concentrations. | Compound-induced cytotoxicity: this compound may be genuinely toxic to your cells at these concentrations. | Perform a dose-response experiment with a wider range of concentrations to determine the CC50 (50% cytotoxic concentration). Consider using a less sensitive cell line if appropriate for your research question. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death at the concentrations used. | Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤ 0.1% for DMSO).[5] Always include a vehicle control (cells treated with the solvent alone) to assess its effect. | |
| Inconsistent or variable cytotoxicity results between experiments. | Inconsistent cell seeding: Variations in cell number per well can lead to variability in results. | Use a cell counter to ensure accurate and consistent cell seeding. Standardize cell passage number and confluency. |
| Compound instability: this compound may be degrading in the culture medium over the course of the experiment. | Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in your specific culture medium if inconsistencies persist. | |
| Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant variability. | Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. | |
| U-shaped dose-response curve (higher viability at the highest concentrations). | Compound precipitation: At very high concentrations, this compound may be precipitating and thus not available to the cells, leading to an apparent increase in viability. Precipitates can also interfere with optical-based assays.[2] | Visually inspect the wells for any signs of precipitation. Determine the solubility limit of this compound in your cell culture medium. |
| Assay interference: The compound may be directly interacting with the assay reagents (e.g., reducing MTT), leading to a false viability signal.[2] | Use an orthogonal cytotoxicity assay to confirm your results (e.g., if you are using an MTT assay, try an LDH release assay). | |
| No observable cytotoxicity even at high concentrations. | Insensitive cell line: Your chosen cell line may be resistant to the cytotoxic effects of this compound. | Verify that your cell line expresses SIRT1. Consider using a cell line known to be sensitive to perturbations in SIRT1 activity. |
| Incorrect assay endpoint: The chosen incubation time may be too short to observe cytotoxic effects. | Perform a time-course experiment to determine the optimal incubation time (e.g., 24, 48, 72 hours). |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis solution (provided in the kit)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis solution).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
Visualizations
SIRT1 Signaling Pathway
Caption: this compound activates SIRT1, which deacetylates various downstream targets to regulate cellular processes.
Experimental Workflow for Assessing Cytotoxicity
Caption: A generalized workflow for determining the cytotoxicity of this compound using common in vitro assays.
References
potential off-target effects of CAY10602 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CAY10602, a known SIRT1 activator. The information provided aims to help users navigate potential experimental challenges, including off-target effects, to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. SIRT1 plays a crucial role in various cellular processes, including inflammation, metabolism, and cellular stress response, by deacetylating a wide range of protein targets.
Q2: What are the known downstream effects of this compound-mediated SIRT1 activation?
A2: this compound has been shown to suppress the NF-κB-dependent induction of TNF-α in cellular models of inflammation.[1][2] It also plays a role in mitigating oxidative stress by affecting the NLRP3 inflammasome pathway.[3]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target interactions for this compound have not been extensively documented in publicly available literature, researchers should be aware of potential off-target effects common to other small molecule SIRT1 activators. One notable potential off-target is the AMP-activated protein kinase (AMPK). Some SIRT1 activators have been shown to activate AMPK independently of SIRT1, which can lead to overlapping and confounding downstream effects. It is also possible that this compound may interact with other sirtuin isoforms to a lesser extent.
Q4: What are appropriate positive and negative controls for experiments involving this compound?
A4:
-
Positive Controls: A well-characterized SIRT1 activator, such as Resveratrol, can be used as a positive control. For cellular assays, a known stimulus that activates the pathway of interest (e.g., LPS to induce TNF-α) should be used.
-
Negative Controls: A vehicle control (e.g., DMSO, the solvent for this compound) is essential. To confirm that the observed effects are SIRT1-dependent, experiments using SIRT1 knockdown (e.g., via siRNA) or knockout cells can be employed. A structurally similar but inactive compound, if available, would also serve as an excellent negative control.
Q5: At what concentrations should this compound be used in cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell type and the specific assay. Published studies have reported using concentrations ranging from 5 µM to 60 µM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected or inconsistent results | Off-target effects: The observed phenotype may be due to the modulation of a pathway other than SIRT1, such as AMPK activation. | 1. Validate with a different SIRT1 activator: Use a structurally distinct SIRT1 activator to see if the same phenotype is observed.2. SIRT1 knockdown/knockout: Perform the experiment in cells where SIRT1 has been genetically silenced to confirm the dependency of the effect on SIRT1.3. Assay for AMPK activation: Measure the phosphorylation status of AMPK and its downstream targets to rule out its involvement. |
| No effect observed | 1. Insufficient concentration: The concentration of this compound may be too low for the specific cell type or assay.2. Poor compound stability: The compound may have degraded over time.3. Cell health issues: The cells may not be healthy or responsive. | 1. Perform a dose-response experiment: Test a range of this compound concentrations.2. Use fresh compound: Prepare fresh stock solutions of this compound.3. Check cell viability: Perform a cell viability assay to ensure the health of your cells. |
| High background signal | Compound interference: this compound may interfere with the assay readout (e.g., autofluorescence). | Run a compound-only control: Include a control with this compound in the assay medium without cells to check for direct interference. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in various studies.
| Cell Line | Assay | Effective Concentration | Reference |
| THP-1 | TNF-α release | 20-60 µM | [1][2] |
| A549 | GPX4, SLC7A11, SLC3A2 expression | 5 µM | |
| MDA-MB-231, Hs 578T | GPX4, SLC7A11, SLC3A2 expression | 5 µM | |
| HepG2 | Apoptosis and lipid accumulation | 20 µM |
Experimental Protocols
Protocol: TNF-α Release Assay in THP-1 Cells
This protocol is adapted from studies investigating the anti-inflammatory effects of SIRT1 activators.
1. Cell Culture and Plating:
- Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Plate THP-1 cells at a density of 5 x 10^5 cells/well in a 24-well plate.
2. Compound Treatment:
- Prepare stock solutions of this compound in DMSO.
- Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) or vehicle (DMSO) for 1 hour.
3. Stimulation:
- Induce TNF-α release by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
- Include a negative control group with no LPS stimulation.
4. Incubation:
- Incubate the cells for 4-6 hours at 37°C in a humidified atmosphere with 5% CO2.
5. Sample Collection and Analysis:
- Centrifuge the plate to pellet the cells.
- Collect the supernatant for TNF-α measurement.
- Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol: Western Blot for SIRT1 Pathway Activation
This protocol can be used to assess the downstream effects of this compound on SIRT1 targets.
1. Cell Lysis:
- After treatment with this compound and the appropriate stimulus, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Transfer:
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against acetylated-NF-κB p65 (a SIRT1 substrate) and total NF-κB p65 overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software. A decrease in the ratio of acetylated-p65 to total p65 would indicate SIRT1 activation.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target pathway of this compound.
Caption: Experimental workflow for investigating this compound.
References
troubleshooting inconsistent results with CAY10602
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when using CAY10602.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase.[1][2] SIRT1 plays a crucial role in various cellular processes, including inflammation, apoptosis, and metabolism. By activating SIRT1, this compound can modulate the expression and activity of numerous downstream targets involved in these pathways.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[1] The compound is soluble in several organic solvents. The following table summarizes its solubility:[1]
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 20 mg/ml |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/ml |
Q3: What is the expected stability of this compound in solution?
While the solid form of this compound is stable for at least four years when stored at -20°C, its stability in solution is more limited.[1] It is recommended to prepare fresh solutions for each experiment or to store stock solutions at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Problem 1: I am not observing the expected biological effect of this compound in my cell-based assay.
Several factors could contribute to a lack of expected activity. This guide will walk you through a systematic troubleshooting process.
Step 1: Verify Compound Handling and Storage
-
Question: Was the compound stored and handled correctly?
-
Action: Ensure that this compound was stored at -20°C as a solid and that stock solutions were prepared and stored as recommended. Improper storage can lead to degradation of the compound.
-
-
Question: Was the compound completely dissolved?
-
Action: Visually inspect your stock solution to ensure there are no precipitates. If solubility is an issue, consider slightly warming the solution or using a different solvent system as indicated in the solubility table.
-
Step 2: Review Experimental Protocol
-
Question: Is the concentration of this compound appropriate for your cell type and assay?
-
Action: The effective concentration of this compound can vary between cell lines and experimental conditions. Published studies have used concentrations ranging from 5 µM to 60 µM.[1][2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
-
Question: Is the treatment duration sufficient to observe an effect?
-
Action: The time required for this compound to elicit a biological response can vary. Review relevant literature for typical incubation times. Consider performing a time-course experiment.
-
Step 3: Investigate Potential Cell Culture Issues
-
Question: Are the cells healthy and in the logarithmic growth phase?
-
Action: Unhealthy or senescent cells may not respond appropriately to stimuli. Ensure your cells are healthy, free from contamination, and plated at an appropriate density.
-
-
Question: Could there be lot-to-lot variability in the compound?
Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent experimental results with this compound.
Problem 2: I am observing off-target effects or cellular toxicity at concentrations where I expect to see specific SIRT1 activation.
Off-target effects are a known concern with small molecule inhibitors and activators.[8][9][10][11]
Step 1: Assess Potential Cytotoxicity
-
Question: Is this compound causing cytotoxicity in your cells at the concentrations used?
-
Action: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. This will help you distinguish between specific SIRT1-mediated effects and general toxicity.
-
Step 2: Confirm SIRT1-Dependence of the Observed Effect
-
Question: Is the observed effect truly mediated by SIRT1?
-
Action: To confirm that the effects of this compound are on-target, consider the following control experiments:
-
SIRT1 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate SIRT1 expression. The effects of this compound should be diminished in these cells.
-
SIRT1 Inhibitors: Co-treat cells with this compound and a known SIRT1 inhibitor (e.g., EX-527). The inhibitor should rescue the phenotype induced by this compound.
-
-
Signaling Pathway and Control Experiments
References
- 1. caymanchem.com [caymanchem.com]
- 2. Small molecule SIRT1 activators counteract oxidative stress-induced inflammasome activation and nucleolar stress in retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-lot reproducibility, stability and life cycle management of antibody reagents for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contactincontext.org [contactincontext.org]
- 7. Lot-to-Lot Variance in Immunoassays-Causes, Consequences, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
optimizing CAY10602 incubation time for maximum effect
Welcome to the technical support center for CAY10602. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols to effectively utilize this compound, a Sirtuin 1 (SIRT1) activator, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase enzyme.[1][2][3][4] Its primary mechanism is to increase the enzymatic activity of SIRT1, which plays a crucial role in regulating transcription, apoptosis, and cellular stress resistance.
Q2: What are the common applications of this compound in research?
A2: this compound is used in a variety of in vitro studies. Common applications include:
-
Anti-inflammatory effects: It suppresses the NF-κB-dependent induction of TNF-α by lipopolysaccharide (LPS) in cells like THP-1.[1][2][3]
-
Cancer research: It has been shown to decrease the expression of proteins involved in ferroptosis regulation (GPX4, SLC7A11, and SLC3A2) in lung and breast cancer cell lines.[1]
-
Metabolic studies: It can reduce oleic acid-induced apoptosis and lipid accumulation in HepG2 cells.[1]
-
Oxidative stress: It helps protect retinal pigment epithelial (RPE) cells from oxidative stress-induced cell death and inflammasome activation.[5]
Q3: What is the recommended working concentration for this compound?
A3: The optimal concentration of this compound is cell-type and application-dependent. Published studies have used concentrations ranging from 5 µM to 60 µM.[1] For example, 20-60 µM was effective in suppressing TNF-α release in THP-1 cells, while 5 µM showed effects in cancer cells.[1][3] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO, with stock solutions typically prepared at concentrations up to 25 mM or higher.[4] For long-term storage, the solid compound should be stored at -20°C under desiccating conditions and is stable for at least one year.[3] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to a year; however, it is best to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting/Solution |
| Suboptimal or no effect observed | Incorrect Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Optimize Concentration: Perform a dose-response experiment (e.g., 1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and desired effect. |
| Insufficient Incubation Time: The treatment duration may not be long enough for the desired biological effect to manifest. | Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. | |
| Compound Degradation: Improper storage may have led to the degradation of this compound. | Verify Compound Integrity: Use a fresh vial of this compound or prepare a new stock solution. Ensure proper storage at -20°C or -80°C.[4] | |
| Cell Line Specificity: The targeted SIRT1 pathway may not be the primary driver of the phenotype in your specific cell model. | Confirm SIRT1 Expression: Verify the expression and activity of SIRT1 in your cell line using Western blot or an activity assay. | |
| Inconsistent Results | Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Standardize Cell Culture: Use cells within a consistent passage number range and maintain a standardized seeding density and culture conditions. |
| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Calibrate Pipettes: Ensure all pipettes are properly calibrated. Prepare a master mix for treating replicate wells to minimize pipetting variability. | |
| Cell Toxicity Observed | High Concentration: The concentration of this compound may be cytotoxic to the cells. | Perform Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration range for your cell line. Use concentrations below the toxic threshold. |
| DMSO Toxicity: The final concentration of the DMSO vehicle may be too high. | Maintain Low DMSO Concentration: Ensure the final DMSO concentration in the culture medium is consistent across all conditions and is typically below 0.5%. Include a vehicle-only control group. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time for TNF-α Suppression
This protocol outlines a method to determine the optimal incubation time for this compound to suppress LPS-induced TNF-α production in THP-1 monocytic cells.
Materials:
-
This compound (stock solution in DMSO)
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (Lipopolysaccharide)
-
ELISA kit for human TNF-α
-
96-well cell culture plates
Methodology:
-
Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well. Differentiate the cells into macrophage-like cells by treating them with 100 nM PMA for 48 hours.
-
Pre-treatment with this compound: After differentiation, replace the medium with fresh serum-free medium containing a predetermined optimal concentration of this compound (e.g., 20 µM) or a vehicle control (DMSO).
-
Time-Course Incubation: Incubate the cells with this compound for various time points (e.g., 1, 4, 8, 12, and 24 hours).
-
LPS Stimulation: After the respective pre-incubation times, add LPS to a final concentration of 1 µg/mL to all wells (except for the negative control) and incubate for a fixed duration (e.g., 6 hours).
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot TNF-α concentration against the this compound pre-incubation time to determine the time point that yields the maximum inhibitory effect.
Data Presentation: Optimizing this compound Incubation Time
| Pre-incubation Time (hours) | TNF-α Concentration (pg/mL) - Vehicle Control | TNF-α Concentration (pg/mL) - this compound (20 µM) | % Inhibition |
| 1 | 1500 ± 120 | 1100 ± 90 | 26.7% |
| 4 | 1550 ± 150 | 750 ± 60 | 51.6% |
| 8 | 1480 ± 130 | 500 ± 50 | 66.2% |
| 12 | 1520 ± 140 | 450 ± 45 | 70.4% |
| 24 | 1490 ± 125 | 480 ± 55 | 67.8% |
| Data are representative and should be generated from actual experiments. |
Visualizations
This compound Mechanism of Action via SIRT1 Activation
Caption: this compound activates SIRT1, leading to downstream deacetylation and regulation of key proteins.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal this compound pre-incubation time for maximum biological effect.
Troubleshooting Logic for Suboptimal Effect
Caption: A logical guide for troubleshooting experiments when this compound shows a suboptimal effect.
References
- 1. caymanchem.com [caymanchem.com]
- 2. molnova.cn [molnova.cn]
- 3. xcessbio.com [xcessbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small molecule SIRT1 activators counteract oxidative stress-induced inflammasome activation and nucleolar stress in retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10602 Technical Support Center: A Guide to Preventing and Troubleshooting Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling CAY10602, with a specific focus on preventing and identifying its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored as a crystalline solid at -20°C.[1][2][3] Under these conditions, the compound is stable for at least four years.[1][3] When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the compound.
Q2: What is the best way to prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as DMSO and DMF at approximately 20 mg/mL.[1][3] To prepare a stock solution, dissolve the crystalline solid in your solvent of choice. It is recommended to purge the solvent with an inert gas before use.[3] For long-term storage of the stock solution, aliquot it into smaller volumes and store at -20°C.
Q3: Can I store this compound in an aqueous solution?
A3: It is strongly advised not to store this compound in aqueous solutions for more than one day.[3] The compound is sparingly soluble in aqueous buffers, and prolonged exposure to water can lead to degradation, likely through hydrolysis.
Q4: How can I prepare a working solution of this compound in an aqueous buffer for my cell-based assays?
A4: For experiments requiring an aqueous solution, first dissolve this compound in DMSO to create a concentrated stock solution.[3] This stock solution can then be diluted with your aqueous buffer of choice to the final desired concentration.[3] Prepare the aqueous working solution fresh for each experiment to minimize the risk of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | This compound may have degraded. | Prepare a fresh working solution from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from the solid compound. |
| Precipitate forms in the aqueous working solution. | The solubility of this compound in your aqueous buffer may be low. | Increase the percentage of DMSO in the final working solution, ensuring it remains compatible with your experimental system. Alternatively, sonicate the solution briefly to aid dissolution. |
| Loss of compound activity over the course of a long-term experiment. | This compound is degrading in the aqueous experimental medium. | For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound crystalline solid to warm to room temperature before opening.
-
Weighing: Accurately weigh out the desired amount of this compound. The molecular weight of this compound is 418.4 g/mol .[1] For 1 mg of this compound, you will need 239 µL of DMSO to make a 10 mM solution.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid. Vortex briefly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store the aliquots at -20°C.
Visualizations
References
impact of serum on CAY10602 activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10602 in cell culture experiments, with a specific focus on the impact of serum.
Troubleshooting Guide
Issue: Reduced or No this compound Activity in Serum-Containing Media
Question: I am not observing the expected biological effect of this compound when using cell culture media supplemented with Fetal Bovine Serum (FBS). What could be the cause?
Answer: Lower than expected activity of this compound in the presence of serum can be attributed to several factors:
-
Serum Protein Binding: Small molecules can bind to proteins present in serum, primarily albumin.[1][2] This binding can sequester this compound, reducing its free concentration and thus its availability to the cells, leading to a decrease in its apparent bioactivity.[3][4] Only the unbound fraction of a drug is typically able to cross cell membranes and interact with its target.[4]
-
Enzymatic Degradation: Serum contains various enzymes, such as proteases and esterases, that could potentially metabolize or degrade this compound, reducing its effective concentration over time.[3][5]
-
Reduced Cellular Uptake: The complex formed between this compound and serum proteins may be too large to efficiently cross the cell membrane, thereby reducing its intracellular concentration.
Solutions and Optimization Strategies:
| Strategy | Recommendation | Rationale |
| Dose-Response Analysis | Perform a dose-response curve with varying concentrations of this compound in your specific cell line and serum percentage. | To determine the optimal effective concentration required to overcome the inhibitory effects of serum.[5] |
| Reduce Serum Concentration | If your cell line can tolerate it, consider reducing the serum percentage (e.g., to 1-5%) during the this compound treatment period. | This will decrease the concentration of binding proteins and potential degrading enzymes, increasing the bioavailability of this compound.[3] |
| Serum Starvation | Culture cells in a serum-free or low-serum medium for a few hours before adding this compound. | This allows for the removal of residual serum proteins before the compound is introduced, ensuring maximum initial availability.[5] |
| Switch to Serum-Free Media | If possible, adapt your cells to a serum-free or chemically defined medium for the duration of the experiment. | This eliminates the variability and confounding factors associated with serum, leading to more consistent and reproducible results.[5][6][7] |
| Control Experiments | Always include appropriate controls, such as a vehicle control (e.g., DMSO) and this compound treatment in both serum-free and serum-containing media. | This will help you quantify the extent to which serum is impacting the activity of this compound in your specific experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[8][9] SIRT1 plays a crucial role in regulating various cellular processes, including inflammation, metabolism, and cell survival. For example, this compound has been shown to suppress the NF-κB-dependent induction of TNF-α in THP-1 cells.[8]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO.[8] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles, and store it at -20°C or -80°C.
Q3: What are the typical working concentrations for this compound?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Published studies have used concentrations ranging from 5 µM to 60 µM.[8][9] For instance, it has been used at 5 µM to induce ferroptosis in cancer cells and at 20 µM to reduce apoptosis and lipid accumulation in HepG2 cells.[9]
Q4: Why is it important to use a consistent lot of serum?
A4: Serum is a complex biological mixture, and its composition can vary significantly from one lot to another.[6] This lot-to-lot variability can affect the concentration of proteins and enzymes that interact with this compound, leading to inconsistent results. Using a single, pre-tested lot of serum for a series of experiments is highly recommended to ensure reproducibility.
Q5: Can this compound precipitate in my cell culture media?
A5: Like many small molecules, this compound has limited aqueous solubility. To avoid precipitation, it is good practice to pre-warm the cell culture media before adding the DMSO stock solution. Add the stock solution to the media while gently vortexing or mixing to ensure rapid and even dispersal.[5]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in various cell-based assays.
| Cell Line | Assay | Effective Concentration | Reference |
| THP-1 | Inhibition of LPS-induced TNF-α release | 20 - 60 µM | [8][9] |
| A549, MDA-MB-231, Hs 578T | Decrease in GPX4, SLC7A11, and SLC3A2 expression | 5 µM | [9] |
| HepG2 | Reduction of oleic acid-induced apoptosis and lipid accumulation | 20 µM | [9] |
| ARPE-19 | Attenuation of H₂O₂-induced cell death | Not specified | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 418.5 g/mol ) in 238.9 µL of high-purity DMSO.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Evaluating this compound Activity in Cell Culture
This protocol provides a framework for assessing the impact of serum on this compound activity using an NF-κB dependent TNF-α release assay in THP-1 cells as an example.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% FBS. Allow cells to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.
-
Serum Condition Adjustment (Optional):
-
For serum-free conditions: Gently wash the cells twice with pre-warmed serum-free RPMI-1640. Add 100 µL of fresh serum-free medium to each well.
-
For reduced-serum conditions: Replace the medium with RPMI-1640 containing the desired lower percentage of FBS.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium (serum-containing or serum-free) to achieve the final desired concentrations (e.g., 0, 5, 10, 20, 40, 60 µM). The vehicle control wells should receive the same final concentration of DMSO as the highest this compound concentration wells.
-
Add the this compound dilutions to the respective wells.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO₂.
-
Endpoint Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis: Plot the TNF-α concentration against the this compound concentration for both serum-containing and serum-free conditions to determine the IC₅₀ values and evaluate the impact of serum.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for testing serum impact.
Caption: this compound and serum interactions.
References
- 1. A multi-spectroscopic and molecular docking approach for DNA/protein binding study and cell viability assay of first-time reported pendent azide bearing Cu(II)-quercetin and dicyanamide bearing Zn(II)-quercetin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xcessbio.com [xcessbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Small molecule SIRT1 activators counteract oxidative stress-induced inflammasome activation and nucleolar stress in retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10602 Technical Support Center: Quality Control & Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of CAY10602, a potent SIRT1 activator. Below you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The purity of this compound can vary slightly between batches and suppliers. Generally, it is supplied with a purity of ≥95%.[1] Some suppliers may offer higher purity grades, such as ≥98% or even 98.92%.[2][3] It is crucial to refer to the Certificate of Analysis (CoA) provided with your specific batch for the exact purity value.
Q2: How is the purity of this compound determined?
A2: The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC). The structure is confirmed by methods such as ¹H-NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS).
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C and can be stable for at least four years.[1] Once dissolved in a solvent, the stock solution should be stored at -20°C or -80°C and is typically stable for several months. For short-term storage of stock solutions, 4°C is acceptable for a few weeks. Always refer to the supplier's datasheet for specific recommendations.
Q4: What solvents can I use to dissolve this compound?
A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It has limited solubility in aqueous solutions. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Quantitative Data Summary
The following tables summarize the key quality control parameters for this compound.
Table 1: Physicochemical and Purity Specifications
| Parameter | Value | Reference |
| CAS Number | 374922-43-7 | [1] |
| Molecular Formula | C₂₂H₁₅FN₄O₂S | [1] |
| Molecular Weight | 418.4 g/mol | [1] |
| Appearance | A crystalline solid | |
| Purity (Typical) | ≥95% to ≥98% | [1][2][3] |
Table 2: Solubility Data
| Solvent | Solubility |
| DMSO | ≥20 mg/mL |
| DMF | ≥20 mg/mL |
| PBS (pH 7.2) | Sparingly soluble |
Experimental Protocols
Below are representative protocols for the quality control analysis of this compound. Note that specific parameters may need to be optimized based on the instrumentation and reagents available in your laboratory.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reverse-phase HPLC method for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Structural Confirmation by ¹H-NMR
This protocol provides a general procedure for acquiring a ¹H-NMR spectrum to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire the spectrum at room temperature. The expected chemical shifts should be consistent with the known structure of this compound.
Troubleshooting Guide
Issue 1: Lower than expected purity observed by HPLC.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Ensure the compound has been stored correctly at -20°C in a tightly sealed container, protected from light and moisture. If the stock solution was stored for an extended period, re-prepare a fresh solution from the solid powder.
-
-
Possible Cause 2: Contamination.
-
Solution: Use high-purity solvents for sample preparation and the mobile phase. Ensure all glassware and equipment are clean.
-
-
Possible Cause 3: Inappropriate HPLC method.
-
Solution: Optimize the HPLC method, including the gradient, column, and detection wavelength, to ensure proper separation of this compound from any potential impurities.
-
Issue 2: Poor solubility or precipitation in aqueous media.
-
Possible Cause 1: Low aqueous solubility of this compound.
-
Solution: Prepare a high-concentration stock solution in DMSO. For the final working solution, dilute the stock solution in the aqueous medium with vigorous vortexing. Do not exceed the solubility limit. The final DMSO concentration should be kept low to avoid toxicity in cellular assays.
-
-
Possible Cause 2: Salt concentration in the buffer.
-
Solution: The solubility of organic compounds can be affected by the ionic strength of the buffer. Test solubility in different buffers if precipitation is an issue.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Inaccurate concentration of the stock solution.
-
Solution: Ensure the compound is completely dissolved in the stock solution. Use a calibrated balance for weighing the compound. Protect the stock solution from solvent evaporation by using tightly sealed vials.
-
-
Possible Cause 2: Degradation of the compound in the experimental medium.
-
Solution: Prepare fresh dilutions of this compound from the stock solution for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the experiment.
-
Visualizations
Caption: A typical workflow for the quality control of a new batch of this compound.
Caption: A decision tree for troubleshooting unexpected low purity results for this compound.
Caption: Simplified signaling pathway showing the activation of SIRT1 by this compound.
References
Technical Support Center: CAY10602 Treatment and Morphological Changes
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected morphological changes in cells during treatment with CAY10602, a known SIRT1 activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] SIRT1 plays a crucial role in various cellular processes, including stress response, metabolism, and inflammation, by deacetylating numerous protein substrates.[3][4][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on its function as a SIRT1 activator, this compound is expected to induce several downstream effects. These can include the suppression of NF-κB-dependent induction of TNF-α, modulation of fat mobilization, and protection against oxidative stress-induced cell death.[1][6] It has also been shown to decrease the expression of GPX4, SLC7A11, and SLC3A2, while increasing levels of iron and malondialdehyde in certain cancer cell lines.[2]
Q3: We are observing significant cell rounding and detachment after this compound treatment. Is this an expected outcome?
A3: While some changes in cell morphology can be anticipated with any bioactive compound, significant cell rounding and detachment may indicate cytotoxicity, especially at higher concentrations or with prolonged exposure. It is crucial to differentiate between a potential therapeutic effect and an adverse, cytotoxic reaction.
Q4: Could the observed morphological changes be due to off-target effects of this compound?
A4: While this compound is a SIRT1 activator, the possibility of off-target effects, particularly at higher concentrations, should be considered. Such effects can lead to unexpected morphological changes. If you suspect off-target effects, it is advisable to perform dose-response experiments and use additional, structurally different SIRT1 activators as controls.
Troubleshooting Guide for Unexpected Morphological Changes
Unexpected morphological alterations can arise from various factors, ranging from experimental variables to the inherent biology of the cell system. This guide provides a systematic approach to troubleshooting these changes.
Initial Assessment: Characterize the Morphological Phenotype
The first step in troubleshooting is to carefully document the observed morphological changes. This can be done through bright-field microscopy and, if necessary, more advanced imaging techniques.
| Observed Morphological Change | Potential Interpretation | Recommended Next Steps |
| Increased cell rounding and detachment | Cytotoxicity, Anoikis (detachment-induced apoptosis) | Perform cell viability assays (e.g., Trypan Blue, MTT, or a real-time viability assay). Analyze for markers of apoptosis (e.g., Annexin V/Propidium (B1200493) Iodide staining). |
| Cells appear enlarged or flattened | Alterations in cell cycle or cytoskeletal organization. SIRT1 deficiency has been linked to larger cell morphology.[7] | Analyze cell cycle distribution (e.g., by flow cytometry with propidium iodide staining). Stain for cytoskeletal components like F-actin (Phalloidin) and microtubules (α-tubulin). |
| Formation of cytoplasmic vacuoles | Cellular stress, autophagy, or drug-induced phospholipidosis. | Use specific dyes to stain for acidic compartments (e.g., LysoTracker) or lipid accumulation (e.g., Oil Red O). Perform assays for autophagy (e.g., LC3-II immunoblotting). |
| Increased number of floating, dead cells | Necrosis or late-stage apoptosis. | Perform a membrane integrity assay (e.g., Propidium Iodide or Ethidium Homodimer-1 staining). |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for investigating the root cause of unexpected morphological changes.
References
- 1. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The ways and means 6 that fine tune Sirt1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SIRT1 Negatively Regulates the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of SIRT1 Activators: CAY10602 versus SRT2104
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent small molecule activators of Sirtuin 1 (SIRT1), CAY10602 and SRT2104. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular processes such as stress resistance, metabolism, and aging, making it a compelling target for therapeutic intervention in a variety of diseases. This document summarizes key experimental data, details relevant methodologies, and visualizes the known signaling pathways to aid researchers in their evaluation of these compounds.
Quantitative Data Presentation
| Parameter | This compound | SRT2104 | Reference Study |
| Cellular Activity | |||
| Inhibition of LPS-induced TNF-α release in THP-1 cells | IC70 ≈ 60 μM[1] | Attenuated LPS-induced IL-6 and IL-8 release in humans[2] | --INVALID-LINK--[3] / --INVALID-LINK--[2] |
| In Vivo Efficacy | |||
| Retinal function in sodium iodate-induced retinal degeneration mouse model | Markedly improved retinal function[4] | Markedly improved retinal function[4] | --INVALID-LINK--[4] |
| Reduction of RPE cell loss in retinal degeneration mouse model | Reduced loss of RPE cells[4] | Reduced loss of RPE cells[4] | --INVALID-LINK--[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
SIRT1 Enzymatic Activity Assay (Fluorometric)
This protocol is a general method for assessing the in vitro activation of SIRT1 by compounds like this compound and SRT2104.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue and a fluorescent reporter)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound (this compound or SRT2104) at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for complete development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of SIRT1 activation relative to the vehicle control.
In Vitro TNF-α Suppression Assay in THP-1 Cells
This assay is used to determine the anti-inflammatory potential of SIRT1 activators.
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound or SRT2104)
-
Human TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed THP-1 cells in 24-well plates. For adherent macrophage-like cells, differentiate with a low concentration of PMA for 24-48 hours.
-
Pre-treat the cells with various concentrations of the test compound (this compound or SRT2104) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the concentration of the compound that causes a 50% or 70% inhibition (IC50 or IC70) of TNF-α production.
Electroretinography (ERG) in a Mouse Model of Retinal Degeneration
ERG is an electrophysiological technique used to assess the function of the retina.
Materials:
-
Mouse model of retinal degeneration (e.g., sodium iodate-induced)
-
Test compounds (this compound or SRT2104) for in vivo administration
-
ERG recording system (including Ganzfeld dome, amplifiers, and recording software)
-
Anesthetics (e.g., ketamine/xylazine)
-
Topical mydriatic (e.g., tropicamide) and anesthetic (e.g., proparacaine) eye drops
-
Corneal electrodes
Procedure:
-
Induce retinal degeneration in mice according to the established protocol.
-
Administer the test compounds (this compound or SRT2104) or vehicle to the mice as per the study design (e.g., intraperitoneal injection, oral gavage).
-
For ERG recording, dark-adapt the mice overnight.
-
Anesthetize the mice and dilate their pupils with a mydriatic agent. Apply a topical anesthetic to the cornea.
-
Place the corneal electrodes on the eyes of the mouse inside the Ganzfeld dome.
-
Record scotopic (dark-adapted) and photopic (light-adapted) ERG responses to a series of light flashes of increasing intensity.
-
Analyze the amplitudes and implicit times of the a- and b-waves of the ERG recordings to assess retinal function.
Signaling Pathways and Mechanisms of Action
Both this compound and SRT2104 exert their effects through the activation of SIRT1, which then deacetylates a variety of downstream targets, leading to the modulation of multiple signaling pathways.
This compound Signaling Pathway
The primary reported downstream effect of this compound is the suppression of the NF-κB signaling pathway, a key regulator of inflammation.
SRT2104 Signaling Pathway
SRT2104 has been shown to modulate a broader range of signaling pathways, impacting inflammation, apoptosis, and cellular stress responses.
Experimental Workflow: In Vivo Retinal Degeneration Study
The following diagram illustrates the workflow for comparing the efficacy of this compound and SRT2104 in a mouse model of retinal degeneration.
References
Validating the SIRT1-Dependent Effects of CAY10602: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CAY10602, a known SIRT1 activator, with other commercially available SIRT1 modulators. The information presented herein is supported by experimental data to validate its SIRT1-dependent effects and assist researchers in selecting the appropriate tools for their studies.
This compound: A Small Molecule Activator of SIRT1
This compound is a cell-permeable small molecule that has been identified as an activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging, by deacetylating a wide range of protein substrates.
Comparative Analysis of SIRT1 Modulators
To validate the SIRT1-dependent effects of this compound, it is essential to compare its activity with other well-characterized SIRT1 activators and inhibitors.
| Compound | Type | Target(s) | Potency | Key Cellular Effects |
| This compound | Activator | SIRT1 | Suppresses NF-κB-dependent TNF-α induction (IC70 = 60 μM in THP-1 cells) | Upregulates PPARδ-mediated transcription; Attenuates oxidative stress-induced cell death and inflammasome activation[1] |
| SRT2104 | Activator | SIRT1 | More potent than resveratrol | Attenuates oxidative stress-induced cell death and inflammasome activation[1] |
| Resveratrol | Activator | SIRT1 (and other targets) | Less potent than synthetic activators | Mimics effects of caloric restriction; Attenuates oxidative stress-induced inflammasome activation[1] |
| Selisistat (EX-527) | Inhibitor | SIRT1 | IC50 = 38 nM (cell-free) | Increases p53 acetylation; Blocks effects of SIRT1 activators |
| AGK2 | Inhibitor | SIRT2 (with some activity against SIRT1 at higher concentrations) | IC50 = 3.5 μM (SIRT2) | Primarily used to study SIRT2-dependent pathways |
Validating SIRT1-Dependency: The Role of Gene Silencing
A critical step in confirming that the observed effects of a compound are indeed mediated by its intended target is to perform experiments in the absence of that target. In a study investigating the protective effects of SIRT1 activators against oxidative stress, the inhibitory effects of both this compound and SRT2104 on caspase-1 activation and IL-1β production were significantly diminished when SIRT1 gene expression was silenced.[1] This provides strong evidence that the anti-inflammatory and cytoprotective effects of this compound are dependent on the presence and activity of SIRT1.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize its position within the broader SIRT1 signaling network and the experimental workflows used to validate its effects.
Caption: SIRT1 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Validating this compound Effects.
Experimental Protocols
SIRT1 Deacetylase Activity Assay (Fluorometric)
This assay measures the ability of this compound to directly activate SIRT1 enzymatic activity.
-
Materials: Recombinant human SIRT1, a fluorogenic acetylated peptide substrate (e.g., based on p53), NAD+, assay buffer, and a fluorescence plate reader.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic peptide substrate.
-
Add varying concentrations of this compound or other test compounds to the wells of a microplate.
-
Initiate the reaction by adding recombinant SIRT1 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a developer solution that releases the fluorophore from the deacetylated peptide.
-
Measure the fluorescence intensity (e.g., excitation/emission ~360/460 nm).
-
Calculate the percent activation relative to a vehicle control.
-
NF-κB Reporter Assay
This assay determines the effect of this compound on NF-κB transcriptional activity, a key downstream target of SIRT1.
-
Materials: A cell line (e.g., HEK293T) stably or transiently transfected with an NF-κB luciferase reporter construct, this compound, lipopolysaccharide (LPS), and a luminometer.
-
Procedure:
-
Seed the reporter cell line in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as LPS (e.g., 100 ng/mL), for several hours (e.g., 6-24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Western Blot for Acetylated p53
This method is used to assess the deacetylation of p53, a direct substrate of SIRT1, in response to this compound treatment.
-
Materials: Cell line of interest, this compound, a DNA damaging agent (e.g., etoposide) to induce p53 acetylation, cell lysis buffer, primary antibodies against acetylated-p53 (e.g., Ac-Lys382) and total p53, and a secondary antibody conjugated to HRP.
-
Procedure:
-
Culture cells and treat with a DNA damaging agent to increase the basal level of p53 acetylation.
-
Treat the cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetylated-p53 and total p53.
-
Incubate with a secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the acetylated-p53 signal to the total p53 signal.
-
Conclusion
This compound is a valuable tool for studying the role of SIRT1 in various biological processes. The experimental evidence, particularly when combined with SIRT1 gene silencing, confirms its SIRT1-dependent mechanism of action. By comparing its effects with other known SIRT1 modulators and utilizing the outlined experimental protocols, researchers can confidently investigate the downstream consequences of SIRT1 activation in their specific models of interest.
References
Confirming the Mechanism of CAY10602: A Comparison Guide for Gene Silencing Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the SIRT1 activator, CAY10602, and its alternatives, with a focus on utilizing gene silencing experiments to confirm its mechanism of action. The provided experimental data, protocols, and pathway diagrams are intended to assist researchers in designing and interpreting studies aimed at validating the on-target effects of this compound and similar compounds.
This compound and a Comparison with Alternative SIRT1 Activators
This compound is a known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including inflammation, metabolism, and cellular stress response.[1] Its mechanism of action is primarily attributed to its ability to enhance SIRT1-mediated deacetylation of downstream targets, a key one being the p65 subunit of NF-κB.[2] This deacetylation leads to the suppression of NF-κB transcriptional activity and a subsequent reduction in the production of pro-inflammatory cytokines like TNF-α.[2][1]
To rigorously validate that the observed effects of this compound are indeed mediated by SIRT1, gene silencing experiments, typically using small interfering RNA (siRNA), are essential. Such experiments have demonstrated that the inhibitory effects of SIRT1 activators on inflammatory responses are diminished when SIRT1 expression is knocked down.[3][4]
The following table summarizes the quantitative data for this compound and other commonly used SIRT1 activators.
| Compound | Target | Mechanism of Action | Reported Efficacy | Cell Type(s) | Reference(s) |
| This compound | SIRT1 | Allosteric Activator | Suppresses LPS-induced TNF-α release (IC | THP-1 | [1] |
| Resveratrol | SIRT1 | Allosteric Activator | EC | In vitro | [5] |
| SRT1720 | SIRT1 | Allosteric Activator | EC | In vitro | [5][6] |
| SRT2104 | SIRT1 | Allosteric Activator | Shown to reduce disease severity in psoriasis patients. | In vivo (human) | [7] |
Experimental Protocols
SIRT1 Gene Silencing using siRNA in THP-1 Cells
This protocol outlines the steps for knocking down SIRT1 expression in THP-1 human monocytic cells, a common model for studying inflammation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
SIRT1-specific siRNA duplexes and a non-targeting control siRNA
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine® RNAiMAX)
-
Opti-MEM® I Reduced Serum Medium
-
6-well tissue culture plates
-
Reagents for RNA extraction and qRT-PCR (for knockdown validation)
-
Reagents for Western blotting (for knockdown validation)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO
2incubator. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. -
Transfection Preparation:
-
On the day of transfection, dilute SIRT1 siRNA and control siRNA in Opti-MEM® I medium to the desired final concentration (e.g., 100 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM® I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Seed THP-1 cells in a 6-well plate at a density of 5 x 10^5 cells/well in antibiotic-free medium.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO
2incubator.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure SIRT1 mRNA levels. A significant reduction in SIRT1 mRNA in cells treated with SIRT1 siRNA compared to the control siRNA confirms successful knockdown at the transcript level.
-
Western Blot: Lyse a separate aliquot of cells and perform Western blot analysis using an anti-SIRT1 antibody to confirm the reduction of SIRT1 protein levels.
-
Measurement of TNF-α Release from THP-1 Cells
This protocol describes how to measure the effect of this compound on lipopolysaccharide (LPS)-induced TNF-α secretion in both control and SIRT1-knockdown THP-1 cells.
Materials:
-
Control and SIRT1-siRNA transfected THP-1 cells (from Protocol 1)
-
This compound and other SIRT1 activators (e.g., Resveratrol)
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
96-well tissue culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Plating: Plate the control and SIRT1-siRNA transfected THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of this compound or other SIRT1 activators for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
LPS Stimulation:
-
Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO
2incubator. -
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement:
-
Quantify the amount of TNF-α in the cell culture supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of TNF-α secretion between the different treatment groups. A successful experiment will show that this compound reduces LPS-induced TNF-α secretion in control cells, and this effect is significantly attenuated in the SIRT1-knockdown cells.
-
Visualizing the Pathways and Workflows
To better illustrate the underlying biological processes and experimental design, the following diagrams are provided.
Caption: this compound activates SIRT1, leading to deacetylation and inactivation of NF-κB, thereby reducing inflammatory gene expression.
Caption: Workflow for SIRT1 gene silencing followed by a functional assay to confirm the mechanism of this compound.
References
- 1. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 2. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule SIRT1 activators counteract oxidative stress-induced inflammasome activation and nucleolar stress in retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of CAY10602 Effects in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SIRT1 activator, CAY10602, with other relevant alternatives, supported by experimental data. We will delve into its effects across various cell lines, comparing its performance with the well-known SIRT1 activator, Resveratrol (B1683913), and another potent synthetic activator, SRT2104. This guide aims to equip researchers with the necessary information to evaluate the suitability of this compound for their specific research applications.
Introduction to this compound and SIRT1 Activation
This compound is a potent and specific activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation. By activating SIRT1, this compound can modulate the activity of numerous downstream targets, making it a valuable tool for investigating the therapeutic potential of SIRT1 activation in various disease models. This guide will cross-validate the effects of this compound in different cell lines and compare its activity with Resveratrol, a natural polyphenol with broader biological effects, and SRT2104, another synthetic SIRT1 activator.
Comparative Efficacy of SIRT1 Activators in Various Cell Lines
The following table summarizes the observed effects of this compound, Resveratrol, and SRT2104 across a range of cell lines. This data has been compiled from multiple studies to provide a comparative overview of their biological activities.
| Cell Line | Compound | Observed Effects | Quantitative Data |
| THP-1 (Human monocytic cell line) | This compound | Inhibition of LPS-induced TNF-α release.[1] | - |
| A549 (Human lung carcinoma) | This compound | Decreased expression of GPX4, SLC7A11, and SLC3A2; increased iron and malondialdehyde (MDA) levels.[1] | - |
| Resveratrol | Inhibition of cell proliferation in a concentration- and time-dependent manner.[2][3] No significant cytotoxicity at concentrations up to 100 μM for 24h.[4] | At 60 μmol/L, significantly inhibited A549 cell proliferation.[3] After 48h, 100 µmol/l resveratrol inhibited cell viability to ~60% of control.[2] | |
| SRT2104 | In combination with vitamin D, cooperatively inhibits lung cancer cell proliferation.[5] | - | |
| MDA-MB-231 (Human breast adenocarcinoma) | This compound | Decreased expression of GPX4, SLC7A11, and SLC3A2; increased iron and malondialdehyde (MDA) levels.[1] | - |
| Hs 578T (Human breast carcinoma) | This compound | Decreased expression of GPX4, SLC7A11, and SLC3A2; increased iron and malondialdehyde (MDA) levels.[1] | - |
| HepG2 (Human liver carcinoma) | This compound | Reduction of oleic acid-induced apoptosis and lipid accumulation.[1] | - |
| ARPE-19 (Human retinal pigment epithelial) | This compound | Significantly attenuated H2O2-induced cell death.[6] | - |
| Resveratrol | Significantly attenuated H2O2-induced cell death.[6] Pretreatment with 30 μM resveratrol reversed B(e)P-induced cell viability loss to 87% of control.[7] | - | |
| SRT2104 | Significantly attenuated H2O2-induced cell death.[6] | - | |
| SVOG (Human granulosa cells) | SRT2104 | At 50 μmol/L, reduced the percentage of live cells and increased late apoptotic and necrotic cells.[8] | Percentage of live cells decreased from ~95% to ~75%.[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT [frontiersin.org]
- 5. Vitamin D and SIRT1 activator SRT2104 cooperate in antiproliferative activity in lung cancer through ferroptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule SIRT1 activators counteract oxidative stress-induced inflammasome activation and nucleolar stress in retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of CAY10602 and Other Anti-Inflammatory Compounds: A Head-to-Head Study
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-inflammatory compound CAY10602 against a panel of established anti-inflammatory agents. This guide provides a data-driven overview of their relative potencies and mechanisms of action, supported by detailed experimental protocols and signaling pathway visualizations.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The development of novel anti-inflammatory therapeutics is a key focus of biomedical research. This compound is a known activator of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in cellular processes, including inflammation. This guide provides a head-to-head comparison of this compound with other widely used and studied anti-inflammatory compounds: Celecoxib (B62257), Ibuprofen (B1674241), Dexamethasone (B1670325), Resveratrol, and SRT2104. The comparative data is focused on their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated human THP-1 monocytes.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound in inhibiting TNF-α production in LPS-stimulated THP-1 cells. Lower IC50 values indicate higher potency.
| Compound | Target/Mechanism of Action | IC50 (TNF-α inhibition in LPS-stimulated THP-1 cells) |
| This compound | SIRT1 Activator | ~45 µM (Estimated from ~75% inhibition at 60 µM) |
| Celecoxib | COX-2 Inhibitor | Data not available in this specific assay |
| Ibuprofen | Non-selective COX Inhibitor | Data not available in this specific assay |
| Dexamethasone | Glucocorticoid Receptor Agonist | ~3 nM[1] |
| Resveratrol | SIRT1 Activator, multiple other targets | ~20 µM (for IL-6 and PGE2 in adipocytes) |
| SRT2104 | SIRT1 Activator | Data not available in this specific assay |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound, Resveratrol, and SRT2104: The SIRT1/NF-κB Pathway
This compound, Resveratrol, and SRT2104 are all known to activate SIRT1. SIRT1 can deacetylate various proteins, including the p65 subunit of NF-κB. This deacetylation inhibits the transcriptional activity of NF-κB, a master regulator of pro-inflammatory gene expression, including TNF-α.
Caption: SIRT1 activators inhibit NF-κB signaling.
Celecoxib and Ibuprofen: The Cyclooxygenase (COX) Pathway
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes, while Celecoxib is a selective COX-2 inhibitor. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these drugs reduce prostaglandin (B15479496) production, thereby alleviating inflammation. Some evidence also suggests that these compounds can modulate NF-κB signaling.[2][3][4][5][6][7][8][9][10][11][12]
Caption: NSAIDs inhibit prostaglandin synthesis.
Dexamethasone: The Glucocorticoid Receptor Pathway
Dexamethasone is a potent synthetic glucocorticoid that binds to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory genes and repress the expression of pro-inflammatory genes, in part by inhibiting the activity of transcription factors like NF-κB.[13][14][15][16][17]
Caption: Dexamethasone modulates gene expression.
Experimental Protocols
LPS-Induced TNF-α Secretion Assay in THP-1 Cells
This assay is a standard in vitro method to screen for anti-inflammatory compounds.
Caption: Workflow for TNF-α secretion assay.
1. Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, they are often treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours. Following differentiation, the cells are washed and allowed to rest in fresh medium for 24 hours before stimulation.
2. Compound Treatment:
-
Differentiated THP-1 cells are pre-incubated with various concentrations of the test compounds (this compound, Celecoxib, Ibuprofen, Dexamethasone, Resveratrol, SRT2104) or vehicle control (e.g., DMSO) for 1-2 hours.
3. LPS Stimulation:
-
Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to the cell cultures (except for the unstimulated control group).[18]
4. Incubation:
-
The cells are incubated for a further 4-24 hours to allow for TNF-α production and secretion.[18]
5. Supernatant Collection:
-
After incubation, the cell culture supernatants are collected by centrifugation to remove cells and debris.
6. TNF-α Quantification:
-
The concentration of TNF-α in the supernatants is quantified using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
SIRT1 Activity Assay (Fluorometric)
This assay measures the ability of a compound to directly activate the SIRT1 enzyme.
Caption: Workflow for SIRT1 activity assay.
1. Reagent Preparation:
-
Prepare Assay Buffer, a fluorogenic acetylated peptide substrate, NAD+, and purified recombinant human SIRT1 enzyme.
-
Prepare serial dilutions of the test compound (e.g., this compound).
2. Assay Reaction:
-
In a 96-well microplate, combine the Assay Buffer, NAD+, and the test compound or vehicle control.
-
Add the SIRT1 enzyme to all wells except the no-enzyme control.
3. Reaction Initiation and Incubation:
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
4. Development and Measurement:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[19][20][21][22][23]
5. Data Analysis:
-
The activity of SIRT1 is proportional to the fluorescence signal. The effect of the test compound is determined by comparing the signal in the presence of the compound to the vehicle control.
Conclusion
This guide provides a comparative overview of this compound and other key anti-inflammatory compounds. This compound, as a SIRT1 activator, presents a distinct mechanism of action compared to traditional NSAIDs and corticosteroids. While direct, comprehensive head-to-head quantitative data in a standardized assay is limited, the available information suggests that this compound and other SIRT1 activators like Resveratrol and SRT2104 offer a promising therapeutic strategy by targeting the NF-κB signaling pathway. Dexamethasone remains a highly potent anti-inflammatory agent, albeit with a different mechanism and potential for side effects. The COX inhibitors, Celecoxib and Ibuprofen, are effective in reducing inflammation primarily through the inhibition of prostaglandin synthesis. Further head-to-head studies under standardized conditions are warranted to definitively establish the relative potencies and therapeutic potential of these compounds.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Ibuprofen: new explanation for an old phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib exerts protective effects in the vascular endothelium via COX-2-independent activation of AMPK-CREB-Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ibuprofen supplementation and its effects on NF‐κB activation in skeletal muscle following resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of dexamethasone and ibuprofen on LPS-induced gene expression of TNF alpha, IL-1 beta, and MIP-1 alpha in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. physoc.org [physoc.org]
- 16. Dexamethasone Facilitates NF-κB Signal Pathway in TNF-α Stimulated Rotator Cuff Tenocytes [pubmed.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
In Vivo Efficacy of CAY10602 in a Mouse Model of Retinal Degeneration: A Comparative Analysis
This guide provides a comparative overview of the in vivo efficacy of CAY10602, a small molecule activator of Sirtuin 1 (SIRT1), in a preclinical model of retinal degeneration. The performance of this compound is compared with another SIRT1 activator, SRT2104, and the well-known activator, resveratrol (B1683913), which serves as a positive control. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of SIRT1 activators for age-related macular degeneration and other retinal diseases.
Comparative Efficacy of SIRT1 Activators
A key study investigated the protective effects of this compound, SRT2104, and resveratrol in a sodium iodate-induced mouse model of retinal degeneration.[1] While the publicly available information does not include specific quantitative data, the qualitative outcomes are summarized below.
| Compound | Target | Disease Model | Key In Vivo Outcomes | Reference |
| This compound | SIRT1 Activator | Sodium Iodate-Induced Retinal Degeneration (Mouse) | Markedly improved retinal function; Reduced loss of retinal pigment epithelial (RPE) cells. | [1] |
| SRT2104 | SIRT1 Activator | Sodium Iodate-Induced Retinal Degeneration (Mouse) | Markedly improved retinal function; Reduced loss of retinal pigment epithelial (RPE) cells. | [1] |
| Resveratrol | SIRT1 Activator (Positive Control) | Sodium Iodate-Induced Retinal Degeneration (Mouse) | Significantly attenuated cell death and reactive oxygen species accumulation in vitro. | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its protective effects through the activation of SIRT1, a nicotinamide (B372718) adenosine (B11128) dinucleotide (NAD+)-dependent deacetylase. SIRT1 plays a crucial role in cellular stress resistance and longevity. In the context of retinal degeneration, the activation of SIRT1 by this compound has been shown to counteract oxidative stress-induced inflammasome activation.[1] Specifically, SIRT1 activation inhibits the nucleotide-binding and oligomerization domain-, leucine-rich repeat-, and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] This, in turn, suppresses the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines Interleukin-1β (IL-1β) and IL-18.[1]
Caption: this compound activates SIRT1, which in turn inhibits the NLRP3 inflammasome pathway.
Experimental Protocols
The following is a representative experimental protocol for validating the in vivo efficacy of this compound in a sodium iodate-induced retinal degeneration model, based on the available literature.[1]
1. Animal Model:
-
Species: Mice (specific strain, age, and gender to be specified, e.g., C57BL/6J, 8-10 weeks old, male).
-
Induction of Retinal Degeneration: A single intraperitoneal injection of sodium iodate (B108269) (NaIO3) is administered to induce retinal pigment epithelial (RPE) cell death and subsequent photoreceptor degeneration. The dosage should be optimized based on preliminary studies.
2. Treatment Groups:
-
Control Group: Mice receive a vehicle control injection (e.g., saline or DMSO).
-
Disease Model Group: Mice receive NaIO3 injection and a vehicle control for the treatment.
-
This compound Treatment Group: Mice receive NaIO3 injection and subsequent administration of this compound. The dose, frequency, and route of administration (e.g., intraperitoneal, oral gavage) should be clearly defined.
-
SRT2104 Treatment Group: Mice receive NaIO3 injection and subsequent administration of SRT2104, serving as a comparator.
-
Positive Control Group: Mice receive NaIO3 injection and subsequent administration of resveratrol.
3. Efficacy Assessment:
-
Flash Electroretinography (ERG): To assess retinal function, ERG is performed at specified time points post-treatment. Scotopic (dark-adapted) and photopic (light-adapted) responses are recorded to measure the function of rods and cones, respectively. The amplitudes of a- and b-waves are key quantitative parameters.
-
Histopathological Analysis: At the end of the study, eyes are enucleated, fixed, and sectioned for histological examination. Staining with hematoxylin (B73222) and eosin (B541160) (H&E) is used to assess the morphology of the retinal layers, particularly the outer nuclear layer (ONL) thickness and the integrity of the RPE layer.
-
Immunohistochemistry: Specific markers can be used to quantify cell death (e.g., TUNEL assay for apoptosis) and inflammation.
Caption: Experimental workflow for in vivo validation of this compound.
References
CAY10602: A Guide to its Specificity for SIRT1 Over Other Sirtuins
For Researchers, Scientists, and Drug Development Professionals
CAY10602 has been identified as a potent activator of Sirtuin 1 (SIRT1), a member of the sirtuin family of NAD+-dependent protein deacetylases. This family plays a crucial role in regulating a wide array of cellular processes, including metabolism, DNA repair, and inflammation. Given the therapeutic potential of modulating sirtuin activity, understanding the specificity of compounds like this compound is paramount. This guide provides a comprehensive comparison of this compound's activity towards SIRT1 relative to other human sirtuin isoforms.
Quantitative Analysis of Sirtuin Activation
Currently, publicly available research on the direct enzymatic activity of this compound across the full panel of human sirtuins (SIRT1-SIRT7) is limited. The primary study identifying this compound focused on its SIRT1-activating potential in a high-throughput screen and its subsequent biological effects in cellular models.[1] While the study confirmed this compound as a SIRT1 activator, it did not provide a comparative analysis of its effects on other sirtuin isoforms.
To provide a framework for comparison, the following table summarizes the known information about this compound's effect on SIRT1 and indicates the lack of available data for other sirtuins. Researchers are encouraged to perform comprehensive selectivity profiling to fully characterize the activity of this compound.
| Sirtuin Isoform | Reported Activity of this compound |
| SIRT1 | Activator |
| SIRT2 | Data not available |
| SIRT3 | Data not available |
| SIRT4 | Data not available |
| SIRT5 | Data not available |
| SIRT6 | Data not available |
| SIRT7 | Data not available |
Experimental Protocols
The determination of a compound's specificity for different sirtuin isoforms typically involves in vitro enzymatic assays. A common method is a two-step fluorometric assay.
General Protocol for Sirtuin Activity Assay:
-
Reaction Initiation: Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, etc.) is incubated with an acetylated peptide substrate and the co-substrate NAD+. The peptide substrate is often linked to a fluorophore.
-
Compound Incubation: The test compound, such as this compound, is added to the reaction mixture at various concentrations.
-
Deacetylation Reaction: The sirtuin enzyme deacetylates the peptide substrate in an NAD+-dependent manner.
-
Development: A developer solution is added, which cleaves the deacetylated substrate, leading to the release of the fluorophore.
-
Signal Detection: The fluorescence intensity is measured using a fluorometer. An increase in fluorescence compared to a control without the activator indicates enzymatic activation, while a decrease suggests inhibition.
-
Data Analysis: The concentration of the compound that produces 50% of the maximum activation (EC50) or inhibition (IC50) is calculated to determine its potency for each sirtuin isoform.
To ensure robust and comparable results, it is crucial to use standardized assay conditions, including enzyme and substrate concentrations, incubation times, and temperature.
Visualizing the Experimental Workflow and SIRT1 Signaling
To further elucidate the process of determining sirtuin inhibitor specificity and the role of SIRT1 in cellular pathways, the following diagrams are provided.
References
CAY10602: A Potent Alternative for SIRT1 Activation in Experimental Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to CAY10602 and Other Experimental Compounds
In the landscape of experimental compounds targeting the NAD-dependent deacetylase SIRT1, this compound has emerged as a noteworthy small molecule activator. This guide provides a comprehensive comparison of this compound with other widely used SIRT1 modulators, including the synthetic activator SRT2104, the natural product resveratrol (B1683913), and the potent inhibitor Selisistat (EX-527). By presenting key quantitative data, detailed experimental protocols, and visualizing the relevant signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
Quantitative Comparison of SIRT1 Modulators
The efficacy and potency of small molecule modulators are critical parameters for their application in research. The following table summarizes the key quantitative data for this compound and its alternatives.
| Compound | Target | Action | Potency (EC50/IC50) | Key Cellular Effects |
| This compound | SIRT1 | Activator | ~2.3-fold activation at 10 µM | Inhibits TNF-α release, induces ferroptosis in cancer cells, reduces apoptosis and lipid accumulation, mitigates oxidative stress. |
| SRT2104 | SIRT1 | Activator | 0.3 - 0.4 µM | Attenuates oxidative stress-induced cell death, reduces NLRP3 inflammasome activation.[1][2] |
| Resveratrol | SIRT1 | Activator | ~50 - 100 µM (substrate-dependent) | Attenuates oxidative stress-induced cell death, reduces NLRP3 inflammasome activation.[1][2] |
| Selisistat (EX-527) | SIRT1 | Inhibitor | 38 nM | Potently and selectively inhibits SIRT1 activity. |
Signaling Pathway Modulation
This compound, as a SIRT1 activator, plays a crucial role in modulating cellular pathways involved in inflammation, stress resistance, and metabolism. SIRT1 exerts its effects by deacetylating a wide range of protein targets, including transcription factors and enzymes. A key pathway influenced by SIRT1 activation is the inhibition of the pro-inflammatory transcription factor NF-κB.
Caption: this compound activates SIRT1, leading to the deacetylation and subsequent inhibition of NF-κB, thereby reducing the transcription of pro-inflammatory genes and TNF-α release.
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.
SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue coupled to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
SIRT1 activator (this compound, SRT2104, Resveratrol) or inhibitor (Selisistat)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare solutions of the SIRT1 enzyme, substrate, and NAD+ in assay buffer.
-
Add assay buffer, SIRT1 enzyme, and the test compound (this compound or alternatives) to the wells of the microplate.
-
Initiate the reaction by adding the NAD+ and fluorogenic substrate solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further 15-30 minutes to allow for signal development.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of activation or inhibition relative to a vehicle control.
TNF-α Release Assay in THP-1 Cells
This assay quantifies the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound or alternative SIRT1 activators
-
ELISA kit for human TNF-α
-
24-well cell culture plates
Procedure:
-
Seed THP-1 cells in 24-well plates at a density of 1 x 10^6 cells/well and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) if required by the specific protocol.
-
Pre-treat the cells with various concentrations of this compound or other test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours) to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Normalize the TNF-α levels to the total protein concentration in the corresponding cell lysates if necessary.
Lipid Accumulation Assay in HepG2 Cells
This assay assesses the effect of this compound on oleic acid-induced lipid accumulation in the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Oleic acid
-
This compound or alternative compounds
-
Oil Red O staining solution
-
Formalin (for cell fixation)
-
Isopropanol (for dye extraction)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with oleic acid (e.g., 0.5 mM) to induce lipid accumulation, with or without co-treatment with this compound or other compounds, for 24-48 hours.
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash the cells again and stain with Oil Red O solution for 15-30 minutes.
-
Wash the cells with water to remove excess stain.
-
Visually assess lipid droplet formation using a microscope.
-
For quantification, extract the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the extracted dye at a wavelength of approximately 500 nm using a microplate reader.
Concluding Remarks
This compound presents itself as a valuable tool for researchers investigating the role of SIRT1 in various physiological and pathological processes. Its ability to activate SIRT1 and consequently modulate downstream pathways, such as inhibiting NF-κB-mediated inflammation, highlights its potential as an alternative to other experimental compounds. While direct comparisons of potency (EC50) with synthetic activators like SRT2104 suggest that SRT2104 may be more potent in direct enzymatic assays, the cellular effects of this compound are well-documented and significant. The choice between this compound, SRT2104, and resveratrol will ultimately depend on the specific research question, the experimental system, and the desired concentration range for achieving a biological effect. The provided data and protocols aim to assist researchers in making this informed decision.
References
Safety Operating Guide
Proper Disposal of CAY10602: A Procedural Guide for Laboratory Professionals
Authored for: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of CAY10602, a SIRT1 activator used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The primary source for this guidance is the manufacturer's Safety Data Sheet (SDS), which should always be consulted before handling the chemical.[1][2]
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Standard laboratory nitrile or latex gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
This compound is supplied as a crystalline solid and should be handled in a well-ventilated area to avoid inhalation of any dust particles.[2] Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
Waste Characterization
The first step in proper chemical disposal is to characterize the waste. Based on available Safety Data Sheets, this compound is not classified as a hazardous waste under Regulation (EC) No 1272/2008. However, it is crucial to consult your institution's specific guidelines and local regulations, as waste disposal requirements can vary.[3][4][5][6]
Key Properties of this compound:
| Property | Value |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DMSO and dimethylformamide |
| Hazard Classification | Not classified as hazardous |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound. This workflow is designed to ensure that the waste is handled safely and in accordance with general laboratory best practices.
Caption: this compound Disposal Workflow
Detailed Experimental Protocols Referenced
While specific experimental protocols for the disposal of this compound are not published in peer-reviewed literature, the procedures outlined above are based on established best practices for the disposal of non-hazardous solid chemical waste in a laboratory setting.[3][4][5][6] The core principle is to segregate chemical waste from general laboratory trash and to ensure it is clearly labeled for collection by a certified waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.
For solutions of this compound in solvents such as DMSO:
-
Consult the SDS for the solvent. The disposal procedure will be dictated by the hazards associated with the solvent.
-
Collect the waste solution in a designated, sealed, and properly labeled container. The label should indicate all chemical components and their approximate concentrations.
-
Dispose of the solvent waste through your institution's hazardous waste program. Do not pour chemical waste down the drain unless explicitly permitted by your EHS department for specific, neutralized, non-hazardous solutions.
Mandatory Visualization of Logical Relationships
The following diagram illustrates the decision-making process for the disposal of this compound and related materials.
Caption: Decision Tree for this compound Waste Disposal
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always prioritize your institution's specific waste management policies and consult your EHS department with any questions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sfasu.edu [sfasu.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
